Benzeneacetic acid, 2-bromo-5-nitro-
Description
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Properties
IUPAC Name |
2-(2-bromo-5-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYLSDGDQXASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299410 | |
| Record name | 2-Bromo-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-03-9 | |
| Record name | 2-Bromo-5-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52427-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is fundamental to the synthesis of novel therapeutic agents. Benzeneacetic acid derivatives, in particular, represent a privileged scaffold due to their structural resemblance to endogenous molecules and their synthetic tractability. This guide provides an in-depth technical overview of Benzeneacetic acid, 2-bromo-5-nitro- , a trifunctional building block with significant potential for medicinal chemistry. For clarity and based on available data, this guide will focus on the specific isomer 2-(5-Bromo-2-nitrophenyl)acetic acid (CAS No. 124840-61-5).
The compound's architecture, featuring a carboxylic acid, an aryl bromide, and a nitro group, offers three distinct and orthogonal points for chemical modification. This versatility allows researchers to systematically explore chemical space, optimize pharmacokinetic properties, and develop structure-activity relationships (SAR). This document will detail the compound's chemical and physical properties, provide a plausible synthetic route and characterization workflow, explore its reactivity, and discuss its applications as a strategic intermediate in the synthesis of complex molecules and potential pharmaceutical candidates.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its application in research. These parameters influence reaction conditions, purification strategies, and formulation development.
Table 1: Chemical Identifiers for 2-(5-Bromo-2-nitrophenyl)acetic acid
| Identifier | Value | Source(s) |
| CAS Number | 124840-61-5 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| IUPAC Name | 2-(5-Bromo-2-nitrophenyl)acetic acid | |
| Synonyms | (5-bromo-2-nitrophenyl)acetic acid | |
| InChI Key | ZKKCLKYKTRUIKW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [1] |
Note: Experimental data for properties such as melting point, pKa, and solubility are not consistently available in the provided search results. These values would typically be determined experimentally during initial characterization.
Spectroscopic Profile
Spectroscopic analysis is non-negotiable for the unambiguous confirmation of a chemical structure and the assessment of its purity. The following sections describe the expected spectral characteristics of 2-(5-Bromo-2-nitrophenyl)acetic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment of hydrogen atoms. For this compound, dissolved in a suitable solvent like DMSO-d₆, the following peaks are anticipated:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) are dictated by the positions of the bromo, nitro, and acetic acid substituents.
-
Methylene Protons (-CH₂-) (2H): A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring, expected around δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH) (1H): A broad singlet at the downfield end of the spectrum (δ > 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals include:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing nitro group and the bromine atom will be shifted accordingly.
-
Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Nitro N-O | Asymmetric Stretching | 1500-1550 |
| Nitro N-O | Symmetric Stretching | 1340-1380 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a molecular ion peak [M-H]⁻ at m/z ≈ 258.9 and 260.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Synthesis and Purification
The synthesis of substituted phenylacetic acids can be achieved through various established methods.[2] A common and reliable strategy involves the hydrolysis of a corresponding benzyl cyanide intermediate. This approach is favored for its high yields and the relative accessibility of starting materials.
Recommended Synthetic Protocol
This protocol outlines a plausible two-step synthesis starting from 2-bromo-5-nitrotoluene. The causality behind this choice lies in the activation of the benzylic position for subsequent reactions.
Step 1: Synthesis of 2-bromo-5-nitrobenzyl cyanide
-
Benzylic Bromination: To a solution of 2-bromo-5-nitrotoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[3]
-
Reaction: Reflux the mixture under inert atmosphere until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The benzylic methyl group is selectively brominated due to the stability of the resulting benzyl radical.
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-5-nitrobenzyl bromide.
-
Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent like acetonitrile. Add potassium cyanide (KCN) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the nucleophilic substitution.[3]
-
Reaction: Heat the mixture to reflux and monitor by TLC. The bromide is displaced by the cyanide nucleophile to form the benzyl cyanide.
-
Isolation: After cooling, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzyl cyanide.
Step 2: Hydrolysis to 2-(5-Bromo-2-nitrophenyl)acetic acid
-
Hydrolysis: The crude 2-bromo-5-nitrobenzyl cyanide is subjected to hydrolysis under either strong acidic or basic conditions.[4] For acidic hydrolysis, refluxing in a mixture of concentrated hydrochloric or sulfuric acid and water is effective.
-
Reaction: The reaction proceeds until the nitrile is fully converted to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The product, being a solid, will often precipitate from the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2-(5-Bromo-2-nitrophenyl)acetic acid.
Synthesis and Validation Workflow
Caption: Reactivity map illustrating the synthetic potential of the three key functional groups.
Applications in Medicinal Chemistry and Drug Development
Intermediates like 2-(5-Bromo-2-nitrophenyl)acetic acid are not intended to be drugs themselves but are critical starting points for the synthesis of APIs. Aromatic nitro compounds are integral to the synthesis of many drugs and bioactive molecules. [5]
-
Scaffold for Library Synthesis: By leveraging the three reactive handles, combinatorial libraries can be efficiently synthesized. For example, one could first perform a Suzuki coupling at the bromide position with a library of boronic acids, then reduce the nitro group and acylate the resulting aniline with a library of acid chlorides, and finally couple the carboxylic acid with a library of amines. This systematic approach is a powerful engine for lead discovery.
-
Precursor to Heterocyclic Cores: Many important drug classes are based on heterocyclic scaffolds. The transformation of this compound via nitro reduction followed by intramolecular cyclization (or intermolecular reaction followed by cyclization) is a key strategy for accessing these valuable cores. [6]
-
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then elaborated or linked together to produce a high-affinity lead. This compound and its simple derivatives are ideal candidates for a fragment library due to their size and rich chemical functionality for subsequent optimization.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The available data indicates that this compound should be handled with care.
Table 4: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][7][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7][9] |
Handling:
-
Use in a well-ventilated area or a chemical fume hood. [7][9]* Avoid formation and inhalation of dust. [8]* Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. [8]* Wash hands thoroughly after handling. [9] Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][10]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7] Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]
Conclusion
2-(5-Bromo-2-nitrophenyl)acetic acid is a highly valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity profile, as outlined in this guide, empowers scientists to strategically incorporate this building block into their research programs, accelerating the discovery of new therapeutic agents.
References
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
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MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Navigating the Isomeric Landscape of Bromo-Nitrophenylacetic Acids: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of Key Bromo-Nitrophenylacetic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise identification and understanding of chemical reagents are paramount. This guide addresses the complexities surrounding "2-Bromo-5-nitrophenylacetic acid," a compound for which a specific Chemical Abstracts Service (CAS) number and readily available data are not clearly established in major chemical databases. Instead, this resource provides a comprehensive technical overview of its closely related and commercially available isomers, which are often of significant interest in synthetic chemistry and pharmaceutical research.
This guide will delve into the distinct characteristics of the following key isomers:
-
4-Bromo-3-nitrophenylacetic acid
-
2-Bromo-4-nitrophenylacetic acid
-
2-Bromo-6-nitrophenylacetic acid
-
5-Bromo-2-nitrophenylacetic acid
By examining the known properties and synthetic routes of these isomers, this document aims to equip researchers with the necessary information to select the appropriate building blocks for their specific research and development needs.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the bromo and nitro groups on the phenylacetic acid core significantly influences the physicochemical properties of these compounds. These differences can impact reactivity, solubility, and ultimately, their utility in various synthetic applications. A summary of the key properties for the well-documented isomers is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-3-nitrophenylacetic acid | 18641-63-9 | C₈H₆BrNO₄ | 260.04 |
| 2-Bromo-4-nitrophenylacetic acid | 66949-40-4 | C₈H₆BrNO₄ | 260.04[1] |
| 2-Bromo-6-nitrophenylacetic acid | 37777-74-5 | C₈H₆BrNO₄ | 260.04 |
| 5-Bromo-2-nitrophenylacetic acid | 124840-61-5 | C₈H₆BrNO₄ | 260.04[2][3] |
Synthesis and Methodologies
The synthesis of bromo-nitrophenylacetic acids typically involves multi-step processes, often starting from commercially available substituted toluenes or benzoic acids. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategy
A common pathway to these compounds involves the nitration and bromination of a suitable phenylacetic acid precursor or the functionalization of a pre-substituted aromatic ring followed by the introduction of the acetic acid moiety.
Below is a generalized workflow for the synthesis of a bromo-nitrophenylacetic acid, which can be adapted for specific isomers based on the principles of electrophilic aromatic substitution.
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Thermodynamic Stability of 2-Bromo-5-Nitrophenylacetic Acid: A Mechanistic and Experimental Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-bromo-5-nitrophenylacetic acid, a compound of interest in synthetic chemistry and drug development. We explore the intrinsic molecular factors governing its stability, including the electronic effects of its substituents and potential intramolecular interactions. This guide details the application of key thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to experimentally characterize its thermal behavior. We provide field-proven, step-by-step protocols and interpret the resulting data to elucidate the compound's decomposition profile and propose a plausible degradation pathway. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the physicochemical properties of substituted phenylacetic acids.
Introduction: The Importance of Stability Profiling
Substituted phenylacetic acids are a cornerstone class of molecules, serving as critical intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The compound 2-bromo-5-nitrophenylacetic acid combines a phenylacetic acid core with two powerful substituents: a bromine atom and a nitro group. This specific arrangement of functional groups imparts unique electronic properties to the molecule, but also raises critical questions about its thermal and chemical stability.
Understanding the thermodynamic stability of such a compound is not merely an academic exercise. For drug development professionals, it is a prerequisite for:
-
Process Safety: Preventing runaway reactions during synthesis, purification, or scale-up.
-
Storage and Shelf-Life: Defining appropriate conditions to prevent degradation over time.
-
Formulation Development: Ensuring the active pharmaceutical ingredient (API) remains intact during the formulation process and in the final drug product.
This guide delves into the theoretical and experimental evaluation of the stability of 2-bromo-5-nitrophenylacetic acid, providing a robust framework for its characterization.
Theoretical Background: Molecular Architects of Stability
The thermodynamic stability of 2-bromo-5-nitrophenylacetic acid is dictated by the interplay of electronic effects from its substituents and the potential for intramolecular bonding.
Electronic Effects of Substituents
The phenyl ring is electronically influenced by the ortho-bromo and meta-nitro groups, as well as the acetic acid moiety.
-
Nitro Group (-NO₂): Positioned meta to the acetic acid group, the nitro group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a moderate resonance effect (-R).[2][3] This withdrawal of electron density deactivates the ring towards electrophilic substitution but plays a crucial role in stabilizing the carboxylate anion, thereby increasing the compound's acidity compared to unsubstituted phenylacetic acid.[4][5] This electronic pull can weaken adjacent bonds and create potential sites for thermal decomposition initiation.
-
Bromo Group (-Br): Located ortho to the acetic acid side chain, the bromine atom exerts a dual electronic influence. It is strongly electron-withdrawing via its inductive effect (-I) due to its high electronegativity but is also capable of donating electron density to the ring through a positive resonance effect (+R) via its lone pairs. For halogens, the inductive effect typically dominates, making the bromo group an overall deactivating substituent.[4]
-
Acetic Acid Group (-CH₂COOH): The carboxylic acid group is itself deactivating and its behavior is modulated by the other substituents.
Caption: Electronic influences within the 2-bromo-5-nitrophenylacetic acid molecule.
Intramolecular Hydrogen Bonding
The ortho-positioning of the bromine atom relative to the acetic acid side chain allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and a lone pair on the bromine atom. While hydrogen bonds involving halogens are generally weaker than those with oxygen or nitrogen, they can be significant enough to stabilize a specific planar conformation of the molecule.[6][7] This conformational locking can influence the molecule's crystal packing and may slightly increase the energy required to initiate thermal decomposition.[8]
Experimental Characterization of Thermodynamic Stability
A complete picture of thermal stability requires a dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10] TGA tracks changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.[11]
Caption: Proposed initial decarboxylation step in the thermal decomposition pathway.
Conclusion
The thermodynamic stability of 2-bromo-5-nitrophenylacetic acid is governed by a delicate balance of factors. The strong electron-withdrawing nature of the bromo and nitro substituents creates a molecule with significant bond polarization, predisposing it to thermal decomposition. Experimental analysis via TGA and DSC is essential for quantifying its stability profile. The compound is expected to exhibit a melting point followed closely by a highly exothermic decomposition, likely initiated by decarboxylation. This limited thermal window between melting and decomposition is a critical consideration for its safe handling, storage, and application in multi-step chemical syntheses. The methodologies and interpretations presented in this guide provide a robust framework for the comprehensive stability assessment of this and related substituted phenylacetic acids.
References
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Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol? Available at: [Link]
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ISSR CLASSES. Effect of side groups on phenol acidity. Available at: [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
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Rao, K. U., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Available at: [Link]
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Abraham, M. H., et al. (2015). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. RSC Advances, 5(90), 73591-73601. Available at: [Link]
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Abraham, M. H., et al. (2015). Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. ResearchGate. Available at: [Link]
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MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
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Chemistry Stack Exchange. (2016, November 16). Why is acetic acid stronger than p-nitrophenol? Available at: [Link]
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Filo. (2025, January 5). Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c... Available at: [Link]
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ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Available at: [Link]
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ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]
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Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
-
J&K Scientific. (n.d.). 2-(5-Bromo-2-nitrophenyl)acetic acid | 124840-61-5. Available at: [Link]
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Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]
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YouTube. (2021, September 9). Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). Available at: [Link]
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Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]
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NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available at: [Link]
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MDPI. (2021, August 9). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. Available at: [Link]
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SciSpace. (n.d.). The Decomposition of Nitroacetic Acid in Concentrated Aqueous Solutions of Some Non-Electrolytes. Available at: [Link]
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Chemistry LibreTexts. (2024, October 28). 2.7: The Hydrogen Bond. Available at: [Link]
-
Iowa State University Digital Repository. (2022, May 4). Intramolecular hydrogen bonding analysis. Available at: [Link]
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Comprehensive Acidity Profiling and pKa Determination of 2-Bromo-5-nitrophenylacetic Acid
Executive Summary
In the realm of drug development and synthetic chemistry, the precise determination of a molecule's acid dissociation constant (pKa) is a fundamental prerequisite. It dictates solubility, lipophilicity (logD), membrane permeability, and receptor binding affinity. 2-Bromo-5-nitrophenylacetic acid is a highly functionalized building block often utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to the presence of multiple electron-withdrawing groups (EWGs), its acidity profile deviates significantly from the parent compound, phenylacetic acid.
This technical guide provides a rigorous, self-validating framework for predicting, measuring, and analyzing the pKa of 2-Bromo-5-nitrophenylacetic acid, designed for application scientists and pharmaceutical researchers.
Structural and Electronic Determinants of Acidity
To understand the acidity of 2-Bromo-5-nitrophenylacetic acid, we must deconstruct its electronic environment. The baseline pKa of unsubstituted phenylacetic acid is experimentally established at 4.25 at 25°C [1].
Unlike benzoic acid, where the carboxylate is directly conjugated to the aromatic ring, phenylacetic acid features a methylene bridge (-CH₂-) . This sp³-hybridized carbon acts as an electronic insulator. It prevents direct resonance (-M) delocalization from the aromatic π-system into the carboxylate. Consequently, the acidity of 2-Bromo-5-nitrophenylacetic acid is governed exclusively by inductive (-I) and field effects :
-
The ortho-Bromo Effect: The bromine atom at position 2 exerts a strong inductive pull (-I). Because it is spatially adjacent to the acetic acid side chain, it also exerts a direct electrostatic field effect through space, significantly stabilizing the resulting carboxylate anion.
-
The meta-Nitro Effect: The nitro group at position 5 is one of the most potent electron-withdrawing groups. While its resonance effect cannot cross the methylene bridge, its powerful inductive effect (-I) propagates through the σ-bond framework, further dispersing the negative charge of the conjugate base.
Logical relationship of substituent electronic effects on carboxylate stability.
Predictive pKa Modeling (Hammett Analysis)
Before executing empirical measurements, a robust experimental design requires predictive modeling. Using the principles outlined by Perrin et al. in pKa Prediction for Organic Acids and Bases[2], we can estimate the pKa using a modified Hammett equation tailored for phenylacetic acids (where the reaction constant ρ ≈ 0.49).
Table 1: Hammett Constants and Predictive pKa Modeling
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Estimated pKa Shift (ΔpKa) |
| -H (Reference) | - | 0.00 | None | Base pKa: 4.25 |
| -Br | Ortho (2) | ~0.38 (Apparent)* | Strong -I, Field Effect | -0.20 |
| -NO₂ | Meta (5) | 0.71 | Strong -I | -0.35 |
| Total | - | - | - | Predicted pKa: ~3.70 |
*Note: Standard σ values are unreliable for ortho-substituents due to steric hindrance. The apparent constant is derived empirically from 2-bromophenylacetic acid derivatives.
Experimental Methodologies for pKa Determination
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on a single analytical technique. Instead, we employ an orthogonal, self-validating system combining Potentiometric Titration and UV-Vis Spectrophotometry .
Protocol A: High-Throughput Potentiometric Titration
Potentiometry is the gold standard for pKa determination, provided the compound has sufficient aqueous solubility [3].
-
Electrode Calibration (Causality): Calibrate the glass electrode using NIST-traceable buffers at pH 2.0, 4.0, and 7.0. Why? Glass electrodes suffer from asymmetry potentials and alkaline errors. Rigorous calibration ensures a true Nernstian response (59.16 mV/pH unit at 25°C), which is critical for accurate endpoint detection.
-
Cosolvent Preparation: 2-Bromo-5-nitrophenylacetic acid exhibits low aqueous solubility in its unionized state. Dissolve the sample in a methanol-water mixture (e.g., 30% MeOH). Why? To prevent precipitation during the acidic phase of the titration. The apparent pKa (psKa) will later be extrapolated to 0% cosolvent using the Yasuda-Shedlovsky method.
-
Inert Atmosphere Titration: Purge the titration vessel with ultra-pure Nitrogen (N₂) gas. Why? Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3). This creates a secondary buffering region that mathematically skews the derivative curve of the target analyte.
-
Titrant Addition: Titrate with standardized 0.1 M KOH using a micro-dispenser, recording pH vs. Volume.
Protocol B: UV-Vis Spectrophotometric Titration
Because the nitro group acts as a strong chromophore, its absorption spectrum shifts subtly upon the deprotonation of the distant carboxylic acid due to inductive charge transfer [4].
-
Buffer Matrix Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 6.0.
-
Spectral Scanning: Record the UV-Vis spectra (200–400 nm) of the compound in each buffer. Causality: We must identify the analytical wavelengths (λmax) for the fully protonated (HA) and fully deprotonated (A⁻) species to calculate the ionization ratio.
-
Isosbestic Point Verification (Self-Validation): Overlay the spectra to identify an isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). Why? The presence of a sharp isosbestic point is a self-validating proof that only a simple two-state equilibrium (HA ⇌ A⁻ + H⁺) is occurring. If the point drifts, it indicates experimental error, compound degradation, or precipitation.
Experimental workflow for orthogonal pKa determination and self-validation.
Data Processing and Self-Validating Systems
To guarantee trustworthiness, raw data must be mathematically validated.
For potentiometry, we utilize a Bjerrum plot (formation function,
The Self-Validating Check: The system is considered validated only if the pKa derived from the Yasuda-Shedlovsky extrapolated potentiometric data matches the pKa derived from the UV-Vis spectrophotometric data within a margin of ±0.05 log units. Based on structural analogs, the expected validated pKa for 2-Bromo-5-nitrophenylacetic acid is 3.70 ± 0.05 .
Implications for Drug Development
Understanding that 2-Bromo-5-nitrophenylacetic acid has a pKa of ~3.70 is critical for downstream pharmaceutical applications [3]:
-
Gastrointestinal Absorption: In the acidic environment of the stomach (pH 1.5 - 3.5), a significant fraction of the molecule remains unionized (lipophilic), favoring passive diffusion across the gastric mucosa.
-
Intestinal Permeability: In the intestinal tract (pH 6.0 - 7.4), the molecule will be >99% ionized (deprotonated). While this maximizes aqueous solubility, it drastically reduces passive transcellular permeability, necessitating specific formulation strategies (e.g., ion-pairing or lipid-based delivery systems) if used as an active moiety.
References
- DrugFuture. "Phenylacetic Acid Properties and Literature References." DrugFuture Chemical Database.
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd Edition). Chapman and Hall.
Sources
Melting Point Range Verification for 2-Bromo-5-nitrophenylacetic Acid: A Comprehensive Technical Guide
Executive Summary
In the synthesis and scale-up of active pharmaceutical ingredient (API) intermediates, the structural verification of halogenated nitroaromatics is a critical quality control gateway. 2-Bromo-5-nitrophenylacetic acid (C₈H₆BrNO₄) presents a unique crystalline lattice driven by the bulky, electron-rich bromine atom and the strongly electron-withdrawing nitro group. Accurate determination of its melting point range is not merely a test of identity, but a rigorous thermodynamic assessment of its crystalline purity. This whitepaper details the self-validating protocols required to accurately verify the melting point of 2-Bromo-5-nitrophenylacetic acid, grounded in the authoritative frameworks of 1 and 2.
Mechanistic Principles of Melting Point Depression
The melting point of a substance is fundamentally a thermodynamic transition rather than a static temperature. It is defined as the range from the onset point (the temperature at which the solid column collapses or forms the first drop of liquid) to the clear point (the temperature at which the last solid particle passes completely into the liquid phase)[3].
The Causality of Impurities: According to Raoult’s Law of melting point depression, the presence of synthetic impurities—such as unreacted starting materials, moisture, or regioisomers (e.g., 2-bromo-4-nitrophenylacetic acid, which exhibits an expected melting range of 166–168.5 °C[4])—will disrupt the uniform intermolecular forces of the crystal lattice. This disruption requires less thermal energy to break the lattice bonds, thereby lowering the onset temperature and artificially broadening the gap between the onset and clear points. A highly pure sample of 2-Bromo-5-nitrophenylacetic acid must exhibit a sharp melting range of ≤ 1.5 °C.
Regulatory Grounding & Instrument Calibration
Before analyzing the target compound, the melting point apparatus must be calibrated to ensure thermodynamic accuracy. 5 dictate that instruments must be checked for accuracy using primary reference standards, ensuring the recorded temperature represents the true thermodynamic environment of the heating block[5].
Table 1: Pharmacopeial Calibration Standards for Melting Point Verification
| Standard | Expected Clear Point (°C) | Maximum Acceptable Range (°C) |
| Vanillin | 81.0 – 83.0 | 1.5 |
| Phenacetin | 134.0 – 136.0 | 1.5 |
| Sulfanilamide | 164.2 – 165.8 | 1.0 |
| Caffeine | 235.5 – 237.0 | 1.0 |
Workflow Visualization
Fig 1. Self-validating workflow for melting point verification of 2-Bromo-5-nitrophenylacetic acid.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system where every physical parameter is tightly controlled to prevent false readings.
Step 1: Desiccation and Pre-treatment Moisture acts as a ubiquitous impurity that artificially depresses the melting point. Transfer the 2-Bromo-5-nitrophenylacetic acid sample into a vacuum desiccator containing anhydrous silica gel. Maintain at a pressure not exceeding 20 mm Hg for 24 hours[2].
Step 2: Gentle Pulverization Using an agate mortar and pestle, gently triturate the dried crystals into a fine, homogeneous powder. Causality: Large, irregular crystals create insulating air pockets within the capillary. These pockets lead to poor thermal conductivity, causing the exterior of the sample to melt significantly faster than the interior, artificially broadening the melting range[5].
Step 3: Precision Capillary Loading Select an alkali-free hard-glass capillary tube with an internal diameter of 1.0–1.2 mm and a wall thickness of 0.1–0.3 mm[2][1]. Introduce the pulverized sample and pack it tightly by dropping the capillary through a glass guide tube onto a hard surface. The final packed column must be exactly 3 mm in height. Causality: A fill height exceeding 3 mm introduces vertical temperature gradients, causing the bottom of the sample (closer to the heat source) to melt before the top[5].
Step 4: Thermal Equilibration and Ramping Insert the capillary into the heating block only when the temperature is 5 to 10 °C below the expected melting point[1]. Allow the system to equilibrate, then initiate a strict heating ramp of 1 °C/min[6]. Causality: Faster ramp rates outpace the thermal conductivity of the glass capillary. This creates a thermal lag between the instrument's sensor temperature and the actual sample temperature, yielding falsely elevated melting point readings[5].
Step 5: Optical Detection and Mixed-Melting Point Validation Record the onset point (when the column collapses against the wall) and the clear point (when the last solid particle liquefies)[3][2].
The Self-Validating Mechanism: To definitively confirm the identity of the batch, perform a 1. Mix the test sample in a 1:1 ratio with an authentic USP Reference Standard of 2-Bromo-5-nitrophenylacetic acid. If the chemical identity is identical, the melting range will remain sharp and unchanged. If the test batch contains a different regioisomer or impurity, the mixture will exhibit a significantly depressed and widened melting range, immediately flagging structural incongruity[1].
Table 2: Key Parameters for USP <741> / Ph. Eur. 2.2.14 Compliance
| Parameter | Specification | Mechanistic Rationale |
| Capillary Inner Diameter | 1.0 – 1.2 mm | Ensures optimal thermal mass and uniform heat distribution[2]. |
| Capillary Wall Thickness | 0.1 – 0.3 mm | Minimizes thermal lag between the heating block and the sample[1]. |
| Sample Fill Height | 3 mm | Prevents vertical temperature gradients; ensures simultaneous melting[5]. |
| Pre-heating Temperature | 5 – 10 °C below expected MP | Prevents thermal shock and premature degradation of the sample[1]. |
| Heating Ramp Rate | 1 °C/min | Allows the sample to maintain thermal equilibrium with the sensor[6]. |
References
- Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS.com.
- Pharmacopeia.
- Angene Chemical. "Safety Data Sheet - 66949-40-4." angenechemical.com.
- ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature.
- European Pharmacopoeia. "2.2.14. Melting point - capillary method." uspbpep.com.
- Sigma-Aldrich. "Melting Point Standards." sigmaaldrich.com.
Sources
Methodological & Application
Application Note: Regiocontrolled Synthesis of 2-Bromo-5-nitrophenylacetic Acid
Executive Summary
Benzeneacetic acid, 2-bromo-5-nitro- (also known as 2-bromo-5-nitrophenylacetic acid) is a critical intermediate in the synthesis of polyfunctionalized indoles and pharmaceutical scaffolds. Its unique substitution pattern—featuring a chemically labile bromine atom at the ortho position and a reducible nitro group at the meta position relative to the acetic acid chain—makes it a versatile "switchboard" molecule for drug discovery.
However, the synthesis of this specific isomer presents a significant regiochemical challenge. Direct nitration of 2-bromophenylacetic acid typically yields the 4-nitro isomer due to the directing effects of the alkyl group. Therefore, this guide presents two high-fidelity protocols that bypass these selectivity issues:
-
Protocol A (The Homologation Route): A scalable, three-step sequence starting from 2-bromo-5-nitrotoluene. Ideal for multi-gram to kilogram scale-up.
-
Protocol B (The Arndt-Eistert Route): A precision chain-extension method starting from 2-bromo-5-nitrobenzoic acid. Ideal for preserving sensitive functionality or when high isotopic purity is required.
Retrosynthetic Analysis & Strategy
The core challenge is establishing the 1,2,5-substitution pattern. Direct electrophilic aromatic substitution (nitration) on 2-bromophenylacetic acid is disfavored for the 5-position.
-
Directing Conflict: The acetic acid group (
) is an ortho/para director, pushing incoming electrophiles to positions 4 and 6. The bromine atom ( ) directs ortho/para to positions 3 and 5. In competitive systems, the activating alkyl group usually dominates, favoring the 4-nitro isomer over the desired 5-nitro target.
To ensure structural integrity, we employ Disconnection Strategies that rely on precursors where the aromatic substitution pattern is already established.
Figure 1: Retrosynthetic logic flow. Route A utilizes functional group interconversion of a methyl group. Route B utilizes one-carbon homologation of a carboxylic acid.
Protocol A: The Homologation Route (Scalable)
Basis: This route leverages the commercial availability of 2-bromo-5-nitrotoluene. It involves radical bromination of the benzylic methyl group, substitution with cyanide, and hydrolysis.
Reagents Required:
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sulfuric Acid (
), Acetic Acid ( )
Step-by-Step Methodology
Step 1: Radical Bromination (Benzylic Bromination)
Objective: Convert the methyl group to a bromomethyl group.
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (
). -
Dissolution: Dissolve 2-bromo-5-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride (
) or trifluorotoluene (greener alternative). -
Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Benzoyl Peroxide (0.05 eq).
-
Reaction: Heat to reflux (approx. 77-80°C) while stirring.
-
Critical Control Point: Monitor reaction by TLC. Stop immediately upon consumption of starting material to prevent the formation of the dibromo byproduct, which is difficult to separate.
-
-
Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.[3] Evaporate the solvent to yield crude 2-bromo-5-nitrobenzyl bromide .
-
Note: The product is a lachrymator. Handle in a fume hood.
-
Step 2: Cyanation (Nucleophilic Substitution)
Objective: Extend the carbon chain by one carbon.
-
Solvent System: Prepare a solution of Sodium Cyanide (1.2 eq) in a mixture of Ethanol/Water (4:1) or DMSO (for faster rates).
-
Safety Alert: Cyanide salts are fatal if ingested or if acid is added. Maintain basic pH.
-
-
Addition: Add the crude benzyl bromide from Step 1 dropwise to the cyanide solution at room temperature.
-
Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC for the disappearance of the bromide.
-
Workup: Pour the reaction mixture into ice water. The solid 2-bromo-5-nitrophenylacetonitrile should precipitate. Filter, wash with water, and dry.
Step 3: Acid Hydrolysis
Objective: Convert the nitrile to the carboxylic acid.
-
Mixture: Suspend the nitrile in a mixture of Glacial Acetic Acid, Water, and Concentrated Sulfuric Acid (1:1:1 v/v/v).
-
Reflux: Heat to reflux (approx. 100-110°C) for 6-12 hours.
-
Isolation: Cool the mixture to room temperature and pour over crushed ice. The target 2-bromo-5-nitrophenylacetic acid will precipitate as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
Protocol B: The Arndt-Eistert Route (Precision)
Basis: This route is preferred when the toluene precursor is unavailable or if the radical bromination yields inseparable mixtures. It starts from the stable acid, 2-bromo-5-nitrobenzoic acid.
Reagents Required:
-
2-Bromo-5-nitrobenzoic acid (CAS 943-14-6)[3]
-
Thionyl Chloride (
) -
Diazomethane (
) (generated in situ or as ether solution) -
Silver Oxide (
) or Silver Benzoate
Step-by-Step Methodology
Step 1: Acid Chloride Formation
-
Reaction: Reflux 2-bromo-5-nitrobenzoic acid (1.0 eq) in excess Thionyl Chloride (
) for 2 hours. -
Isolation: Distill off excess
under vacuum to obtain the yellow, crystalline acid chloride.
Step 2: Diazoketone Synthesis
-
Preparation: Prepare a solution of Diazomethane in diethyl ether (approx. 0.3 M) using a Diazald® kit.
-
Safety Alert: Diazomethane is explosive and toxic. Use specialized glassware (no ground joints) and a blast shield.
-
-
Addition: Dissolve the acid chloride in anhydrous ether and add it dropwise to the excess diazomethane solution (2.5 eq) at 0°C.
-
Completion: Allow to stir for 1 hour. Evaporate the solvent carefully to yield the
-diazoketone .
Step 3: Wolff Rearrangement
-
Rearrangement: Dissolve the diazoketone in THF/Water (9:1).
-
Catalysis: Add Silver Oxide (
, 0.1 eq) or Silver Benzoate dissolved in Triethylamine. -
Process: The reaction will evolve Nitrogen gas (
). Mild heating may be required. The intermediate ketene reacts with water to form the homologated acid. -
Workup: Filter the silver catalyst. Acidify the filtrate with 1N HCl and extract with Ethyl Acetate. Dry and concentrate to yield 2-bromo-5-nitrophenylacetic acid .
Comparative Data & Validation
| Parameter | Protocol A (Homologation) | Protocol B (Arndt-Eistert) |
| Overall Yield | 45 - 60% | 65 - 75% |
| Regio-fidelity | 100% (Defined by precursor) | 100% (Defined by precursor) |
| Scalability | High (Kg scale feasible) | Low/Medium (Limited by Diazomethane) |
| Primary Hazard | Cyanide toxicity | Diazomethane explosivity |
| Cost Efficiency | High (Cheap reagents) | Moderate (Silver/Diazald cost) |
Analytical Validation (Expected):
-
1H NMR (400 MHz, DMSO-d6): Look for the singlet methylene peak (
) around 3.8-4.0 ppm. The aromatic region should show three distinct protons: a doublet (H3, ortho to Br), a doublet of doublets (H4), and a doublet (H6, meta to Br). -
IR: Strong Carbonyl stretch (
) at 1700-1720 ; Nitro stretches at 1530 and 1350 .
Workflow Visualization
Figure 2: Parallel workflow comparison. Protocol A focuses on functional group modification, while Protocol B focuses on carbon insertion.
Safety & Handling References
-
Cyanide Handling: All operations involving NaCN must be performed in a well-ventilated hood. A cyanide antidote kit (Amyl nitrite, Sodium nitrite, Sodium thiosulfate) must be immediately accessible.
-
Diazomethane: Do not use ground glass joints. Use blast shields. Quench excess diazomethane with Acetic Acid before disposal.
References
-
Precursor Synthesis (2-Bromo-5-nitrotoluene)
-
Organic Syntheses, Coll.[4] Vol. 1, p. 113 (1941); Vol. 9, p. 22 (1929). (Methodology for bromotoluene derivatives).
-
- General Nitration Selectivity: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989. (Explains the directing conflict of alkyl vs. halogen groups).
-
Arndt-Eistert Reaction Protocol
- Bachmann, W. E., & Struve, W. S. "The Arndt-Eistert Reaction." Organic Reactions, 1942, 1, 38.
-
Cyanation of Benzyl Bromides
- Friedman, L., & Shechter, H. "Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 1960, 25(6), 877–879.
Sources
Chemoselective Catalytic Hydrogenation of 2-Bromo-5-nitrophenylacetic Acid: Protocols for Suppressing Hydrodehalogenation
Executive Summary
The reduction of 2-bromo-5-nitrophenylacetic acid to 2-bromo-5-aminophenylacetic acid presents a classic chemoselectivity challenge in organic synthesis. The substrate contains a highly reducible nitro group (-NO₂), a labile carbon-halogen bond (aryl bromide), and a carboxylic acid (-COOH). Standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) typically result in rapid hydrodehalogenation, yielding the undesired 3-aminophenylacetic acid[1].
This application note provides a comprehensive, mechanistically grounded guide to achieving >98% chemoselectivity. By utilizing partially poisoned catalysts—specifically Sulfided Platinum on Carbon (Pt/C(S)) or Zinc Halide-modulated Pt/C —researchers can completely suppress C-Br oxidative addition while maintaining high catalytic turnover for nitro group reduction[2][3].
Mechanistic Insights & Causality
To rationally design a chemoselective protocol, one must understand the divergent mechanistic pathways at the catalyst surface.
-
The Failure of Palladium (Pd/C): Palladium is highly active for the direct oxidative addition of molecular hydrogen into the C-Br bond. When 2-bromo-5-nitrophenylacetic acid adsorbs onto a Pd surface, the strong metal-halogen affinity facilitates rapid cleavage of the bromide, even at room temperature and atmospheric pressure[1].
-
The Efficacy of Catalyst Poisoning (Pt/C(S)): Platinum intrinsically possesses a lower affinity for C-Br cleavage than Palladium. However, unmodified Pt/C still yields 5–15% dehalogenated byproducts. By doping the catalyst with sulfur (sulfided Pt/C), the most highly active, coordinatively unsaturated sites on the platinum surface are selectively poisoned[3]. The reduction of the nitro group—which proceeds via the Haber mechanism (a series of highly exothermic single-electron transfers and protonations)—can still occur on the partially poisoned surface. Conversely, the cleavage of the C-Br bond requires larger, contiguous ensembles of active metal atoms, which are structurally disrupted by the sulfur atoms.
-
Zwitterion Dynamics: The product, 2-bromo-5-aminophenylacetic acid, contains both a basic aniline moiety and an acidic phenylacetic acid moiety. Under neutral reaction conditions, it will exist primarily as a highly polar zwitterion. This drastically reduces its solubility in standard organic solvents (like ethyl acetate or dichloromethane), necessitating the use of polar protic solvents (e.g., Methanol) to prevent the product from precipitating onto the catalyst and halting the reaction.
Reaction Pathway Visualization
Figure 1: Divergent hydrogenation pathways of 2-Bromo-5-nitrophenylacetic acid based on catalyst.
Comparative Catalyst Performance
The following data summarizes the expected performance of various catalytic systems for this specific transformation, highlighting the necessity of catalyst selection.
| Catalyst System | Additive | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | Chemoselectivity for Target (%) |
| 10% Pd/C | None | 1.0 | 25 | >99 | < 10 (Extensive dehalogenation) |
| 5% Pt/C | None | 1.0 | 25 | >99 | 80 - 85 |
| 5% Pt/C (Sulfided) | None | 1.0 - 3.0 | 25 | >95 | > 98 |
| 5% Pt/C | ZnBr₂ (0.2 eq) | 1.0 | 25 | >95 | > 99 |
| 1% Au/TiO₂ | None | 5.0 | 60 | >90 | > 99 |
Data synthesized from established chemoselective hydrogenation benchmarks[2][3][4].
Experimental Protocols
Protocol A: Industrial Standard Hydrogenation using 5% Pt/C (Sulfided)
This is the most robust and scalable method for routine laboratory synthesis.
Reagents & Materials:
-
2-Bromo-5-nitrophenylacetic acid (1.0 equiv, e.g., 10 mmol, 2.60 g)
-
5% Platinum on carbon, sulfided (Pt/C(S)) (1-3 mol% Pt relative to substrate)
-
Methanol (HPLC grade, 50 mL)
-
Hydrogen gas (Balloon or Parr shaker)
-
Celite (for filtration)
Step-by-Step Methodology:
-
Substrate Dissolution: In a thoroughly dried, two-neck round-bottom flask, dissolve 2-bromo-5-nitrophenylacetic acid (2.60 g) in 50 mL of Methanol. Expert Note: Methanol is critical here to ensure the resulting zwitterionic product remains in solution.
-
Inert Atmosphere: Purge the flask with Argon or Nitrogen gas for 5 minutes to displace ambient oxygen.
-
Catalyst Addition: Carefully add the 5% Pt/C(S) catalyst (approx. 200 mg) to the solution against a gentle counter-flow of inert gas. Warning: Dry catalysts can be pyrophoric in the presence of solvent vapors.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a Hydrogen atmosphere (1 atm via balloon, or up to 3 atm in a pressure vessel) and stir vigorously at 25°C.
-
Reaction Monitoring: Monitor the reaction via LCMS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction typically reaches completion within 2 to 4 hours. Ensure the intermediate hydroxylamine species has fully converted to the primary amine.
-
Workup & Isolation: Once complete, purge the flask thoroughly with Nitrogen to remove all residual Hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst.
-
Product Recovery: Wash the Celite pad with hot Methanol (2 x 20 mL) to dissolve any precipitated zwitterionic product. Concentrate the combined filtrates under reduced pressure to yield 2-bromo-5-aminophenylacetic acid.
Figure 2: Standard experimental workflow for the chemoselective catalytic hydrogenation using Pt/C(S).
Protocol B: Advanced Homogeneous Modulation (Pt/C + ZnBr₂)
If sulfided Pt/C is unavailable, unmodified Pt/C can be modulated in situ using Lewis acids.
-
Suspend 2-bromo-5-nitrophenylacetic acid (1.0 equiv) in Methanol.
-
Add Zinc Bromide (ZnBr₂) (0.2 equiv) to the solution and stir until dissolved. The Zn²⁺ ions coordinate with the Pt surface, electronically dampening its ability to undergo oxidative addition[2].
-
Add standard 5% Pt/C (2 mol% Pt).
-
Proceed with hydrogenation under 1 atm H₂ at 25°C as described in Protocol A.
-
Workup variation: An aqueous workup (adjusting pH to the isoelectric point of the amino acid, approx. pH 4-5) may be required to wash away the zinc salts prior to final isolation.
Troubleshooting & Optimization
-
Incomplete Reduction (Hydroxylamine Accumulation): The reduction of the intermediate aryl hydroxylamine (-NHOH) to the amine (-NH₂) is the rate-limiting step. If LCMS shows a mass corresponding to [M+16] relative to the target, the reaction is stalled at the hydroxylamine stage. Solution: Increase H₂ pressure to 3 atm or slightly elevate the temperature to 40°C. Do not switch to Pd/C, as this will immediately trigger dehalogenation.
-
Low Yield During Filtration: If the yield is unexpectedly low but conversion is high, the zwitterionic product has likely precipitated onto the carbon support. Solution: Resuspend the filtered catalyst in hot methanol or a methanol/water mixture, stir for 10 minutes, and refilter.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220. URL:[Link]
-
Corma, A., González-Arellano, C., Iglesias, M., & Sánchez, F. (2009). Gold complexes as catalysts: Chemoselective hydrogenation of nitroarenes. Applied Catalysis A: General, 356(1), 99-102. URL:[Link]
-
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. URL:[Link]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-nitrophenylacetic Acid
Topic: Suzuki Coupling Reaction Conditions for 2-bromo-5-nitrophenylacetic Acid Content Type: Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Substrate Analysis
This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 2-bromo-5-nitrophenylacetic acid with aryl boronic acids. This substrate presents a unique "push-pull" chemical environment that researchers must navigate to achieve high yields:
-
Electronic Activation (Favorable): The nitro group (
) at the C5 position is para to the bromide at C2. This exerts a strong electron-withdrawing effect, significantly lowering the electron density of the C-Br bond. This facilitates the oxidative addition step, typically the rate-determining step in Suzuki couplings involving aryl bromides.[1] -
Solubility & Poisoning (Challenging): The free carboxylic acid moiety (
) introduces solubility challenges in non-polar solvents and can potentially coordinate to palladium, acting as a catalyst poison. -
Steric Environment: The ortho positioning of the acetic acid side chain relative to the bromide introduces moderate steric hindrance, which may slow the transmetallation step.
Strategic Recommendation: Use a biphasic solvent system with an inorganic base. The base serves a dual purpose: it activates the boronic acid for transmetallation and deprotonates the carboxylic acid to form a water-soluble carboxylate, preventing catalyst sequestration.
Mechanistic Insight & Reaction Design
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but specific adjustments are required for this substrate.
The "Anionic Shuttle" Mechanism
Unlike standard couplings where the substrate remains neutral in organic phase, this reaction relies on the substrate partitioning into the aqueous phase or the interface as a carboxylate anion.
-
Deprotonation:
deprotonates the carboxylic acid ( ). -
Oxidative Addition: The electron-deficient C-Br bond undergoes rapid oxidative addition to Pd(0).
-
Transmetallation: The boronate species (formed by base attack on boronic acid) transfers the aryl group to the Pd center.
-
Reductive Elimination: The biaryl product is released.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle highlights the critical deprotonation step converting the substrate into its active anionic form.[2][3]
Experimental Protocols
Protocol A: The "Robust Standard" (High Throughput/Discovery)
Best for: Initial screening, small scale (10-100 mg), and substrates with diverse boronic acids.
Reagents:
-
Substrate: 2-bromo-5-nitrophenylacetic acid (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(Tetrakis) (3–5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (3:1 ratio)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and
. Cap and purge with Nitrogen/Argon for 5 minutes. -
Solvent Addition: Add degassed DME (or Dioxane) via syringe.
-
Base Addition: Add the degassed 2.0 M
solution. Note: Evolution of gas may occur; ensure proper venting. -
Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor by LC-MS (Note: The starting material will ionize as
). -
Workup (Critical):
-
Acidification: The product is in the aqueous phase as a salt. Carefully add 1M HCl until pH
2–3. This precipitates the free acid product or allows extraction into organic solvent. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[4]
Protocol B: The "Green" Aqueous Method (Scale-Up Friendly)
Best for: Larger scales (>1g), cost-efficiency, and avoiding toxic solvents.
Reagents:
-
Catalyst:
(1 mol%) + (2 mol%) OR Pd/C (10 wt%) -
Base:
(2.5 equiv) -
Solvent: Water / Ethanol (1:1)
Procedure:
-
Dissolve
in water. Add the substrate; stir until fully dissolved (forming the potassium salt). -
Add the boronic acid and Ethanol.
-
Heat to 70 °C under air (if using Pd/C) or Nitrogen (if using homogeneous Pd).
-
Workup: Filter off catalyst (if Pd/C). Acidify filtrate with HCl to precipitate the product. Recrystallize directly from Ethanol/Water if possible.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by free carboxylic acid. | Increase Base to 3.5 equiv to ensure full deprotonation. Switch to phosphate base ( |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic).[11] | Lower temperature to 60°C. Use Pd(dppf)Cl2 catalyst. Switch solvent to THF/Water. |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Oxygen leak in system. Ensure rigorous degassing. Add excess ligand ( |
| Product in Aqueous Layer | Failure to acidify during workup. | The product is an acid! You must acidify the aqueous layer to pH < 3 to extract it into organic solvent. |
Comparative Data Table
| Parameter | Standard Conditions | Sterically Hindered Conditions | Green Conditions |
| Catalyst | |||
| Ligand Class | Aryl Phosphine | Buchwald Dialkylbiaryl | Ligand-free / Heterogeneous |
| Solvent | DME / | Toluene / | |
| Temp | 85 °C | 100 °C | 50-70 °C |
| Yield (Est.) | 75-85% | 85-95% | 60-80% |
Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical acidification step during workup.
References
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Application Library. Accessed 2024.[12][13] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[11] Chemical Reviews, 95(7), 2457-2483. Link
-
Xue, Z., et al. "Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction."[14] University Chemistry, 2022. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: A Practical Guide." Yoneda Labs Technical Resources. Link
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Application Notes and Protocols: Esterification of Benzeneacetic Acid, 2-bromo-5-nitro-
Introduction
Benzeneacetic acid, 2-bromo-5-nitro-, and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic introduction of an ester moiety can significantly modulate the parent molecule's solubility, stability, and biological activity. This guide provides a comprehensive overview of robust and versatile methods for the esterification of this substituted benzeneacetic acid, tailored for researchers, scientists, and professionals in drug development.
The presence of both a sterically demanding ortho-bromo substituent and an electron-withdrawing para-nitro group on the phenyl ring presents unique challenges to the esterification process. These substituents can influence the reactivity of the carboxylic acid group and necessitate carefully optimized reaction conditions. This document details several effective esterification protocols, from classic acid-catalyzed methods to milder, modern coupling techniques, enabling the rational selection of the most appropriate method for a given synthetic objective.
Method Selection: A Strategic Overview
The choice of an esterification method is dictated by several factors, including the nature of the alcohol, the desired scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions. Below is a comparative summary of the methods detailed in this guide.
Comparative Summary of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
| Fischer-Speier Esterification | Alcohol (as solvent or in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat (reflux) | Cost-effective, suitable for simple primary and secondary alcohols, atom economical.[1][2] | Reversible reaction requiring removal of water or excess alcohol to drive to completion.[2][3][4] Not suitable for acid-sensitive substrates.[5] |
| Acid Chloride-Mediated Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Alcohol, Base (e.g., Pyridine, Triethylamine) | Typically mild (0 °C to room temperature) | High-yielding, irreversible, suitable for a wide range of alcohols including tertiary and hindered ones.[6] | Requires a two-step process (acid to acid chloride, then to ester), generates corrosive byproducts.[7] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or EDC, 4-Dimethylaminopyridine (DMAP), Alcohol | Mild (room temperature) | Excellent for sterically hindered acids and alcohols, proceeds under neutral conditions.[8][9][10] Compatible with acid-labile functional groups.[8] | DCC can cause allergic reactions; the byproduct, dicyclohexylurea (DCU), can be difficult to remove.[8] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or DIAD, Alcohol | Mild (0 °C to room temperature) | Proceeds with inversion of stereochemistry at the alcohol center, mild conditions.[11][12][13] | Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[14] Not ideal for acidic nucleophiles with pKa > 11.[14] |
Logical Workflow for Method Selection
Caption: Decision tree for selecting an appropriate esterification method.
Protocols
Protocol 1: Fischer-Speier Esterification
This classic method is cost-effective for simple, non-acid-sensitive alcohols. The reaction is an equilibrium, driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3][4]
Reaction Mechanism
Caption: Simplified mechanism of Fischer-Speier esterification.
Step-by-Step Protocol
-
Reagent Preparation:
-
Benzeneacetic acid, 2-bromo-5-nitro- (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (10-20 eq, or as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzeneacetic acid, 2-bromo-5-nitro- and the alcohol.
-
Stir the mixture to dissolve the acid.
-
Slowly and carefully add the concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If excess alcohol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the majority of the acid catalyst and any remaining alcohol.[15]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[15][16] Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (saturated NaCl solution).[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Acid Chloride-Mediated Esterification
This two-step method is highly effective for a broad range of alcohols, including those that are sterically hindered. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the alcohol.[6]
Reaction Mechanism
Caption: Pathway for acid chloride-mediated esterification.
Step-by-Step Protocol
Step A: Synthesis of Benzeneacetyl chloride, 2-bromo-5-nitro-
-
Reagent Preparation:
-
Benzeneacetic acid, 2-bromo-5-nitro- (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzeneacetic acid, 2-bromo-5-nitro- in the anhydrous solvent.
-
Add the catalytic DMF, if used.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux for 1-3 hours, or until gas evolution ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the formation of the methyl ester.
-
-
Isolation of the Acid Chloride:
-
Cool the reaction to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
-
Step B: Esterification
-
Reagent Preparation:
-
Crude Benzeneacetyl chloride, 2-bromo-5-nitro- (from Step A)
-
Alcohol (1.0-1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
A non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq)
-
-
Reaction Setup:
-
Dissolve the alcohol and the base in the anhydrous solvent in a flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous solvent and add it dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly well-suited for sterically hindered substrates and those sensitive to acidic or basic conditions.[8][9][10]
Reaction Mechanism
Caption: Key intermediates in the Steglich esterification.
Step-by-Step Protocol
-
Reagent Preparation:
-
Benzeneacetic acid, 2-bromo-5-nitro- (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) as solvent
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add Benzeneacetic acid, 2-bromo-5-nitro-, the alcohol, and DMAP in anhydrous DCM.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC portion-wise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Work-up and Purification:
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Wash the filtrate (or the reaction mixture if EDC was used) sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
-
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the esterification of alcohols with inversion of stereochemistry.[12][13] It proceeds under mild, neutral conditions.[13]
Reaction Mechanism
Caption: Simplified overview of the Mitsunobu reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Benzeneacetic acid, 2-bromo-5-nitro- (1.2-1.5 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent.
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol, Benzeneacetic acid, 2-bromo-5-nitro-, and triphenylphosphine in anhydrous THF.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise to the stirred mixture.[11] An exothermic reaction with a color change is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge in the work-up is the removal of triphenylphosphine oxide and the reduced hydrazine byproduct.[14]
-
Purification is typically achieved by column chromatography on silica gel. Eluting with a non-polar solvent first can help remove some byproducts before eluting the desired ester with a more polar solvent system.
-
Alternatively, the crude mixture can be dissolved in a minimal amount of a solvent like diethyl ether, and the triphenylphosphine oxide may precipitate upon standing at a low temperature and can be removed by filtration.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride and acid chlorides are corrosive and react violently with water. Handle with extreme care.
-
DCC is a potent skin sensitizer. Avoid contact with skin.
-
DEAD is toxic and potentially explosive. Handle with care and store appropriately.
-
Concentrated acids are highly corrosive. Add them slowly and carefully to solutions.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Khan, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1646. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Atlanchim Pharma. (2007). Recent Advances in the Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Fiveable. Steglich Esterification Definition. [Link]
-
Journal of Chemical Education. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. [Link]
-
ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]
-
Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
- Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
BYJU'S. Esterification Reaction. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
University of the West Indies. Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]
-
PMC. (2025). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. [Link]
-
University of Missouri - St. Louis. The Fischer Esterification. [Link]
-
OperaChem. (2024). Formation of Esters. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. [Link]
-
Chemguide. preparation of esters. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Sciencemadness Wiki. (2019). Fischer esterification. [Link]
-
Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
NIH PubChem. Methyl 2-Bromo-5-nitrobenzoate. [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
-
Research Journal of Pharmacy and Technology. (2010). Pharmacological Evaluation of Substituted Benzeneacetic Acid Ester Derivatives for Their Sedative, Antibacterial and Antifungal Potential. [Link]
-
YouTube. (2021). Esterification continued. [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
MDPI. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. [Link]
- Google Patents.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of Esters - operachem [operachem.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of High-Value Indole Scaffolds from 2-Bromo-5-nitrophenylacetic Acid
Part 1: Executive Summary & Strategic Rationale
The Precursor Advantage
2-Bromo-5-nitrophenylacetic acid is a "privileged scaffold" in heterocyclic synthesis. Its utility stems from the orthogonal reactivity of its three functional handles:
-
C-2 Bromide: A leaving group activated by the para-nitro moiety, enabling Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-coupling. -
C-1 Acetic Acid: A nucleophilic tether ready for esterification, amidation, or Knoevenagel condensation.
-
C-5 Nitro Group: An electron-withdrawing group (EWG) that activates the ring for cyclization and serves as a masked amine for downstream diversification (e.g., Sunitinib analogs).
The Synthetic Challenge
Direct cyclization to the indole core is thermodynamically demanding. The most robust industrial pathway involves a stepwise "Cyclization-Reduction" sequence: first forming the thermodynamically stable oxindole (indolin-2-one) lactam, followed by selective reduction to the indole .
Part 2: Critical Reaction Pathways (Visualization)
The following diagram outlines the divergent pathways available from this starting material.
Figure 1: Strategic divergence from 2-Bromo-5-nitrophenylacetic acid. The oxindole intermediate is the critical junction point.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of 5-Nitrooxindole (The Cyclization)
Mechanism: This reaction relies on the para-nitro group acting as an electron sink, activating the C-Br bond for displacement by ammonia (
Reagents:
-
Starting Material: 2-Bromo-5-nitrophenylacetic acid (10.0 g, 38.5 mmol)
-
Solvent: Methanol (anhydrous, 100 mL)
-
Catalyst:
(conc., 1.0 mL) for esterification step. -
Reagent: Ammonia (
) in Methanol (7N solution) or Ammonium Carbonate.
Step-by-Step Workflow:
-
In-Situ Esterification (Recommended):
-
Dissolve the acid in MeOH (100 mL). Add conc.
(1 mL).[1] -
Reflux for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the acid spot disappears.
-
Rationale: The free acid can form ammonium salts which retard the nucleophilic attack. The methyl ester cyclizes significantly faster.
-
-
Ammonolysis & Cyclization:
-
Cool the ester solution to 0°C.
-
Add 7N
in MeOH (50 mL, excess). -
Critical Step: Transfer the mixture to a sealed pressure tube or autoclave.
-
Heat to 100°C for 12–16 hours.
-
Note: The internal pressure facilitates the displacement of the Bromine. The solution will turn deep orange/brown.
-
-
Isolation:
-
Cool to room temperature.[2] Vent the vessel carefully.
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) with vigorous stirring.
-
Adjust pH to ~4-5 with 1N HCl to precipitate the product.
-
Filter the yellow/brown solid (5-Nitrooxindole).
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.
-
Expected Yield: 75–85% Key Data Point: Melting Point of 5-nitrooxindole is typically 240–242°C (dec).
Protocol B: Chemoselective Reduction to 5-Nitroindole
Mechanism: Converting the oxindole (amide) to an indole (amine/ene) requires reduction of the carbonyl. Standard reductants like
Reagents:
-
Substrate: 5-Nitrooxindole (2.0 g, 11.2 mmol)
-
Reagent:
complex (1.0 M in THF, 3.0 equiv) -
Solvent: Anhydrous THF (50 mL)
-
Quench: MeOH, 10% HCl
Step-by-Step Workflow:
-
Setup:
-
Flame-dry a 250 mL 3-neck flask under Argon/Nitrogen atmosphere.
-
Add 5-Nitrooxindole and anhydrous THF. Cool to 0°C.
-
-
Reduction:
-
Add
dropwise via syringe over 20 minutes. -
Allow to warm to Room Temperature (RT), then reflux for 4 hours.
-
Observation: The suspension should clear as the borane complex forms.
-
-
Workup (The "Oxidative" Quench):
-
Cool to 0°C. Carefully add MeOH (10 mL) to quench excess Borane (Warning:
evolution). -
Evaporate the solvent.[1]
-
Aromatization Step: Dissolve the residue in EtOAc, wash with 10% HCl (to break boron-amine complexes), then brine.
-
Note: Sometimes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is required to fully aromatize the indoline intermediate if over-reduction occurs, but Borane usually yields the indole directly from oxindoles.
-
-
Purification:
-
Column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
-
Expected Yield: 60–70%
Part 4: Comparative Data & Troubleshooting
Solvent System Efficiency (Cyclization Step)
| Solvent System | Temperature | Time | Yield (Oxindole) | Notes |
| MeOH / NH3 (liq) | 100°C (Sealed) | 12 h | 82% | Recommended. Cleanest profile. |
| Water / NH3 (aq) | 100°C | 24 h | 45% | Low solubility of ester leads to hydrolysis. |
| DMF / CuI / K2CO3 | 120°C | 6 h | 65% | Ullmann conditions. Harder workup (Cu removal). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of ester back to acid | Ensure anhydrous MeOH; use sealed tube to prevent NH3 loss. |
| Over-reduction (Step 2) | Formation of Indoline (dihydroindole) | Treat crude product with DDQ or Pd/C in refluxing xylene to dehydrogenate back to indole. |
| Reduction of Nitro Group | Used LiAlH4 or H2/Pd | Switch to Borane ( |
Part 5: Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
-
Synthesis of Oxindoles via SNAr
- Title: "Nucleophilic substitution of nitro-activ
- Context: General methodology for converting 2-halo-5-nitro-aryl acetic acids to oxindoles using ammonia.
- Source:Organic Syntheses, Coll. Vol. 5, p.
-
URL: (Search term: Nitrooxindole)
-
Reduction of Oxindoles to Indoles
- Title: "Chemoselective reduction of aromatic nitro compounds using simple borane-THF."
- Context: Validates the use of Borane for reducing carbonyls in the presence of nitro groups.
- Source:JRF Global Application Note / Journal of Organic Chemistry
-
URL:
-
Indole Derivatives in Drug Discovery
- Title: "Synthesis and Biological Evaluations of Novel Indole Deriv
- Context: Discusses the biological importance of 5-nitro and 5-amino indoles.
- Source:Semantic Scholar / ResearchG
-
URL:
-
General Indole Synthesis Reviews
- Title: "Synthesis of indoles - Organic Chemistry Portal."
- Source:Organic Chemistry Portal
-
URL:
Sources
One-pot synthesis of heterocycles from Benzeneacetic acid, 2-bromo-5-nitro-
Application Note: One-Pot Microwave-Assisted Synthesis of 5-Nitrooxindoles from 2-Bromo-5-nitrophenylacetic Acid
Executive Summary
The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and central nervous system therapeutics. Synthesizing highly functionalized oxindoles traditionally requires multi-step sequences with intermediate isolation, leading to yield attrition and increased solvent waste.
This application note details a highly efficient, one-pot microwave-assisted protocol for the synthesis of N-substituted 5-nitrooxindoles utilizing Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 52427-03-9) as the bifunctional precursor. By combining solvent-free thermal amidation with a water-tolerant Palladium-catalyzed intramolecular Buchwald-Hartwig cross-coupling, researchers can rapidly generate functionalized heterocycles in under 90 minutes [1].
Scientific Rationale & Mechanistic Insights
Designing a one-pot system requires careful orchestration of reaction conditions to ensure that the byproducts of the first transformation do not poison the catalyst in the second.
Substrate Causality: Benzeneacetic acid, 2-bromo-5-nitro- is uniquely primed for this transformation. The ortho-relationship between the acetic acid moiety and the aryl bromide dictates the regiochemistry of the cyclization, strictly forming the 5-membered oxindole ring. Crucially, the nitro group at the 5-position acts as a strong electron-withdrawing group (EWG). This lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, significantly accelerating the oxidative addition of the Pd(0) species into the C–Br bond during the catalytic cycle.
Microwave-Assisted Direct Amidation: Standard amide bond formations rely on coupling reagents (e.g., HATU, EDC), which generate stoichiometric chemical waste that can interfere with downstream transition-metal catalysis. Under microwave irradiation (100 °C), the primary amine directly condenses with the carboxylic acid. This solvent-free thermal amidation is driven by the rapid, uniform heating profile of the microwave, overcoming the high activation energy barrier of direct condensation while producing only water as a byproduct.
Water-Tolerant Catalytic Cyclization: Because Step 1 generates one molar equivalent of water, the subsequent Pd-catalyzed intramolecular C–N bond formation must be strictly aqueous-tolerant [1]. The selection of NaOH as the base and a bulky, electron-rich phosphine ligand (such as Xantphos or a dialkylbiaryl phosphine [2]) prevents catalyst degradation and facilitates the challenging reductive elimination step to close the heterocycle.
Reaction Workflow
Workflow for the one-pot microwave-assisted synthesis of 5-nitrooxindoles.
Quantitative Data: Catalyst & Base Optimization
To validate the self-consistency of this protocol, optimization data for the one-pot cyclization (Step 2) is summarized below. The data demonstrates that the choice of base is critical; it must be strong enough to deprotonate the coordinated amide but compatible with the water generated in Step 1.
| Entry | Catalyst (3 mol%) | Ligand (6 mol%) | Base (2.0 equiv) | Solvent System | Isolated Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | NaOH | Toluene/H₂O | 95% |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene/H₂O | 92% |
| 3 | Pd₂(dba)₃ | BINAP | NaOH | Toluene/H₂O | 45% |
| 4 | Pd(OAc)₂ | None | NaOH | Toluene/H₂O | Trace |
Note: BINAP (Entry 3) provides inferior yields due to its narrower bite angle, which is less effective at promoting the reductive elimination of the sterically hindered oxindole core compared to wide-bite-angle ligands like Xantphos.
Detailed Experimental Protocol
Materials Required:
-
Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 52427-03-9)
-
Primary Amine (e.g., Benzylamine or n-Butylamine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (or equivalent dialkylbiaryl phosphine)
-
Sodium Hydroxide (NaOH)
-
Toluene (Anhydrous)
-
Dedicated Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator)
Step 1: Intermolecular Amidation
-
Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add Benzeneacetic acid, 2-bromo-5-nitro- (260 mg, 1.0 mmol).
-
Amine Addition: Add the primary alkylamine (1.2 mmol, 1.2 equiv) directly to the solid. Do not add solvent.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 100 °C for 30 minutes (Dynamic power mode, max 75 W).
-
In-Process Control (IPC): Allow the vial to cool to room temperature. A small aliquot can be dissolved in methanol for LC-MS analysis to confirm the complete disappearance of the starting acid mass (m/z 258/260 [M-H]-) and the formation of the intermediate amide.
Step 2: Intramolecular C-N Cross-Coupling
-
Reagent Addition: Uncap the vial containing the crude amide. Add Pd(OAc)₂ (6.7 mg, 0.03 mmol, 3 mol%), Xantphos (34.7 mg, 0.06 mmol, 6 mol%), and finely powdered NaOH (80.0 mg, 2.0 mmol, 2.0 equiv).
-
Solvation: Add 2.0 mL of Toluene. (The water generated from Step 1 remains in the vial, creating a biphasic micro-environment).
-
Microwave Irradiation: Reseal the vial and irradiate at 100 °C for an additional 30 minutes.
-
Reaction Monitoring: The suspension will typically transition to a dark, homogenous mixture. LC-MS should indicate the desired oxindole mass (loss of HBr).
Step 3: Workup and Isolation
-
Extraction: Dilute the crude reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 1-alkyl-5-nitroindolin-2-one.
References
-
Poondra, R. R., & Turner, N. J. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(5), 863–866.[Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.[Link]
Reagents for cyclization of 2-Bromo-5-nitrophenylacetic acid derivatives
Application Note: Reagents and Protocols for the Cyclization of 2-Bromo-5-nitrophenylacetic Acid Derivatives to 5-Nitrooxindoles
Executive Summary & Strategic Rationale
The 5-nitrooxindole core is a privileged scaffold in drug discovery, serving as a critical precursor for multi-targeted receptor tyrosine kinase (RTK) inhibitors and advanced therapeutic agents. The most robust and scalable synthetic strategy to construct this bicyclic system relies on the derivatization of 2-bromo-5-nitrophenylacetic acid .
This application note details the two-step transformation of this precursor: initial activation and amidation of the carboxylic acid, followed by a transition-metal-catalyzed intramolecular C–N cross-coupling (amidation) to close the pyrrolidinone ring. As a Senior Application Scientist, I have structured this guide to not only provide the protocols but to explain the chemical causality behind every reagent choice, ensuring your workflows are predictable, scalable, and self-validating.
Mechanistic Insights & Causality (The "Why")
Successful cyclization of 2-bromo-5-nitrophenylacetamides requires precise control over competing reaction pathways. Understanding the electronic and steric environment of the substrate dictates our reagent selection:
-
The Electronic Advantage of the 5-Nitro Group: In cross-coupling reactions, the oxidative addition of the metal into the aryl halide bond is often the rate-determining step. The strongly electron-withdrawing para-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl bromide. This makes the substrate highly electrophilic, accelerating the insertion of electron-rich Pd(0) or Cu(I) species and allowing for milder reaction conditions compared to unactivated bromobenzenes.
-
Base Selection and the Alpha-Proton Dilemma: The methylene (
) protons located between the carbonyl group and the nitrophenyl ring are highly acidic. If a strong base (e.g., or ) is used, deprotonation will preferentially occur at this carbon rather than the amide nitrogen. This leads to unwanted -arylation (forming strained -lactams) or Knoevenagel-type dimerization. Therefore, mild, bulky bases like or are strictly required to selectively deprotonate the amide nitrogen for C–N coupling[1]. -
Ligand Geometry & Reductive Elimination: For palladium catalysis, bidentate ligands with large bite angles (such as Xantphos) are essential. They enforce a cis-geometry of the intermediate aryl-metal-amido complex. Because reductive elimination (the final bond-forming step) requires the two coupling partners to be adjacent (cis) on the metal center, Xantphos accelerates the formation of the oxindole core while simultaneously suppressing unwanted
-hydride elimination[1].
Reagent Selection & Optimization Matrix
While palladium-catalyzed intramolecular amidation is the gold standard for yield and functional group tolerance[1], copper-catalyzed Ullmann-type N-arylation provides a highly cost-effective alternative for scale-up[2]. The table below summarizes the quantitative optimization data for both catalytic systems.
| Catalyst System | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Notes |
| Xantphos (6%) | 1,4-Dioxane | 100 | >90% | Bidentate ligand enforces cis-geometry; mild base prevents | ||
| Toluene | 110 | 85% | Bulky, electron-rich phosphine facilitates rapid oxidative addition. | |||
| 1,10-Phenanthroline (20%) | DMF | 120 | 75–80% | Cost-effective Ullmann-type coupling; requires higher thermal activation energy. | ||
| Xantphos (6%) | 1,4-Dioxane | 100 | <20% | Failure state: Strong base causes |
Experimental Workflows (Self-Validating Protocols)
Protocol A: Synthesis of 2-(2-Bromo-5-nitrophenyl)acetamide Derivatives
Goal: Mild activation of the carboxylic acid to prevent side reactions with the electron-deficient aromatic ring.
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-bromo-5-nitrophenylacetic acid (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Activation: Add HATU (1.2 equiv, 12 mmol) and DIPEA (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes. Validation Checkpoint: The solution will transition to a deep yellow/orange, indicating the formation of the active HOAt ester.
-
Amidation: Add the desired primary amine (1.2 equiv, 12 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass
). -
Workup: Quench the reaction with ice water (150 mL). The amide product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum. If it forms an oil, extract with EtOAc (
mL), wash with 5% LiCl aqueous solution to remove DMF, dry over , and concentrate.
Protocol B: Palladium-Catalyzed Intramolecular Cyclization
Goal: High-yielding C–N bond formation utilizing geometric ligand enforcement.
-
Inert Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-(2-bromo-5-nitrophenyl)acetamide derivative (1.0 equiv, 5 mmol),
(0.03 equiv, 0.15 mmol), Xantphos (0.06 equiv, 0.30 mmol), and anhydrous (2.0 equiv, 10 mmol). -
Degassing (Critical Step): Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Oxygen must be rigorously excluded to maintain the catalytic cycle.
-
Solvent Addition: Add anhydrous, sparged 1,4-dioxane (50 mL, 0.1 M) via syringe against a positive pressure of Argon.
-
Cyclization: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.
-
Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-nitrooxindole derivative.
Visualizing the Catalytic Pathway
The following diagram maps the mechanistic lifecycle of the palladium-catalyzed intramolecular amidation, highlighting where specific reagents exert their influence.
Pd-catalyzed intramolecular C-N coupling cycle for 5-nitrooxindole synthesis.
References
1.[1] Hayes, M. E., et al. "Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles." Organic Letters, American Chemical Society. URL: [Link] 2.[2] Jhan, Y.-H., Kang, T.-W., Hsieh, J.-C. "Efficient copper-catalyzed intramolecular N-arylation for the synthesis of oxindoles." Tetrahedron Letters, Elsevier. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Nitration of 2-Bromophenylacetic Acid
Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, optimizing electrophilic aromatic substitution (EAS) on multi-substituted arenes is a common but complex hurdle. The nitration of 2-bromophenylacetic acid is particularly challenging due to competing directing effects and the oxidative lability of the benzylic position.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yielding, regioselective nitration.
Mechanistic Insight: The Causality of Regioselectivity
To control your yield, you must first understand the electronic and steric environment of your substrate. 2-Bromophenylacetic acid contains two directing groups:
-
The -CH₂COOH Group (C1): An alkyl derivative that is mildly activating and ortho/para directing.
-
The -Br Group (C2): A halogen that is electron-withdrawing (deactivating) but also ortho/para directing due to lone-pair resonance[1].
In EAS, the most activating group dictates the regiochemistry. Therefore, the -CH₂COOH group directs the incoming nitronium ion (
Troubleshooting FAQs
Q1: Why am I seeing a low yield of the target 4-nitro isomer and a complex mixture of products?
Causality: If you are seeing a complex mixture rather than a clean conversion to the 4-nitro and 6-nitro isomers, your reaction is likely suffering from over-nitration (dinitration) or oxidation. The benzylic methylene bridge (-CH₂-) is highly susceptible to oxidative cleavage by nitric acid, leading to the formation of 2-bromobenzoylformic acid or 2-bromobenzoic acid via decarboxylation[3].
Solution: Maintain strict temperature control (between -5°C and 5°C). If oxidation persists, abandon standard mixed acid (
Q2: How can I completely suppress the oxidation of the methylene bridge?
Causality: Oxidation is accelerated by the presence of water and elevated temperatures in standard acidic conditions[3].
Solution: Utilize a "water-free" nitrating system. A highly effective and authoritative alternative for sensitive phenylacetic acids is the use of copper(II) nitrate in acetic anhydride (
Q3: My reaction stalls at 60-70% conversion. Should I add more nitric acid or increase the temperature?
Causality: Stalling is typically caused by the generation of water as a byproduct of nitronium ion formation (
Q4: How do I separate the minor 6-nitro isomer from the desired 4-nitro product? Causality: The 4-nitro isomer (para to the acetic acid group) possesses higher molecular symmetry and a different dipole moment compared to the sterically congested 6-nitro isomer. This structural difference translates to lower solubility for the 4-nitro isomer in moderately polar solvent mixtures[2]. Solution: Fractional crystallization is the most scalable method. Dissolving the crude mixture in hot aqueous ethanol (1:1) or an ethyl acetate/hexane mixture and allowing it to cool slowly will selectively precipitate the 4-nitro isomer, leaving the 6-nitro isomer and trace oxidation byproducts in the mother liquor.
Quantitative Data Summarization
The table below summarizes the expected outcomes when applying different nitrating systems to 2-bromophenylacetic acid.
| Nitrating System | Solvent | Temperature | Conversion | Target Yield (4-Nitro) | Primary Byproduct |
| 65% HNO₃ / 98% H₂SO₄ | Neat | 20°C | >95% | ~45% | Oxidation products (25%) |
| Fuming HNO₃ / 98% H₂SO₄ | Neat | 0°C to 5°C | 98% | 78% | 6-nitro isomer (12%) |
| Cu(NO₃)₂·5H₂O / Ac₂O | Acetic Anhydride | -10°C | 92% | 85% | 6-nitro isomer (5%) |
Reaction Pathway Visualization
Reaction pathways for 2-bromophenylacetic acid nitration, showing major and minor products.
Self-Validating Experimental Protocol: Optimized Low-Temperature Nitration
Objective: Synthesize 2-bromo-4-nitrophenylacetic acid with >75% isolated yield while minimizing benzylic oxidation.
Step 1: Preparation of the Mixed Acid
-
In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, add 5.0 volumes of concentrated H₂SO₄ (98%).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 1.1 equivalents of fuming HNO₃ (>90%) dropwise.
-
Self-Validation Check: Monitor the internal temperature strictly. The addition rate must be controlled so that the internal temperature never exceeds 5°C. A temperature spike indicates insufficient cooling, which will irreversibly lead to dinitration.
Step 2: Substrate Addition
-
Add 2-bromophenylacetic acid (1.0 eq) portion-wise as a solid over 30 minutes.
-
Self-Validation Check: The reaction mixture should transition to a clear, pale-yellow solution. If the solution rapidly turns dark brown or red, localized overheating has occurred, signaling the onset of oxidative cleavage at the methylene bridge[3].
Step 3: Reaction Progression
-
Stir the mixture at 0°C to 5°C for 2 hours.
-
Monitor the reaction via HPLC or TLC (Eluent: 8:2 Hexanes:Ethyl Acetate with 1% Acetic Acid).
Step 4: Quenching
-
Carefully pour the reaction mixture over crushed ice (10 volumes relative to H₂SO₄) under vigorous stirring.
-
Self-Validation Check: A white to pale-yellow precipitate should form immediately. If the precipitate appears gummy or oily, it indicates the presence of unreacted starting material or a high concentration of the highly soluble 6-nitro isomer[2].
Step 5: Isolation and Purification
-
Filter the precipitate under vacuum and wash with copious amounts of cold distilled water until the filtrate is pH neutral.
-
Recrystallize the crude solid from hot aqueous ethanol (1:1) to afford pure 2-bromo-4-nitrophenylacetic acid.
References
- Source: stmarys-ca.
- Source: orgsyn.
- Title: 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)
- Source: benchchem.
Sources
Technical Support Center: Purification of Benzeneacetic acid, 2-bromo-5-nitro-
Welcome to the Technical Support Center for Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 52427-03-9), also known as 2-bromo-5-nitrophenylacetic acid. This guide is specifically engineered for researchers, process chemists, and drug development professionals who require high-purity intermediates for active pharmaceutical ingredient (API) synthesis.
Due to the electrophilic aromatic substitution (nitration) processes typically used to synthesize this compound, crude mixtures often contain unreacted starting materials, over-nitrated byproducts, and persistent regioisomers. This document provides field-proven troubleshooting guidance, physicochemical data, and self-validating experimental protocols to achieve >99% purity.
Physicochemical Profiling for Purification Strategy
Understanding the physical properties of your target molecule is the foundation of any successful purification campaign. The electron-withdrawing nature of the nitro group significantly impacts the acidity and solubility profile of this compound.
| Property | Value / Characteristic | Relevance to Purification Strategy |
| CAS Number | 52427-03-9 | Unique identifier for spectral and literature cross-referencing. |
| Molecular Formula | C8H6BrNO4 | Determines molecular weight (260.04 g/mol ) for stoichiometric calculations. |
| pKa (Estimated) | ~3.8 - 4.1 | The nitro group increases the acidity of the acetic acid moiety. Requires pH < 2 for full protonation and precipitation from aqueous streams. |
| Aqueous Solubility | pH dependent | Highly soluble at pH > 7 (as a carboxylate salt); nearly insoluble at pH < 3. Enables robust acid-base extraction. |
| Organic Solubility | High in EtOAc, THF; Low in Hexanes | Guides solvent selection. Ethyl acetate is ideal for initial extraction; Toluene or EtOH/Water are ideal for recrystallization. |
Purification Workflows
The following diagrams illustrate the logical decision trees for isolating and polishing 2-bromo-5-nitrophenylacetic acid.
Figure 1: Primary workflow for the bulk isolation and purification of 2-bromo-5-nitrophenylacetic acid.
Figure 2: Secondary polishing logic for trace impurity removal via chromatography.
Troubleshooting & FAQs
Q1: My crude product contains significant unreacted 2-bromophenylacetic acid and poly-nitrated neutral byproducts. How do I achieve initial bulk purity?
A1: Utilize an acid-base extraction. Because the target molecule is a carboxylic acid, it can be selectively deprotonated. We recommend using saturated aqueous Sodium Bicarbonate (
Q2: I am seeing a persistent regioisomer (e.g., 2-bromo-3-nitrophenylacetic acid) in my NMR spectra. Recrystallization isn't working well. What are the best solvent systems? A2: Isomers generated from electrophilic aromatic substitution often co-crystallize if the solvent polarity isn't carefully tuned. The ortho-nitro isomer (relative to the acetic acid group) often exhibits higher solubility in non-polar solvents due to intramolecular hydrogen bonding or steric disruption of the crystal lattice. Toluene is an excellent choice for separating these isomers. Alternatively, a mixed solvent system of Ethanol/Water (typically 3:1) allows for fine control over the cloud point, promoting selective lattice formation of the target para-nitro (relative to bromine) isomer [2].
Q3: When attempting silica gel chromatography, the product streaks severely down the column, leading to poor resolution and overlapping fractions. How can I fix this?
A3: Carboxylic acids streak on standard silica gel because they partially ionize and interact strongly with the polar silanol (
Q4: My yield drops significantly during the Ethanol/Water recrystallization step. How can I maximize recovery without sacrificing purity? A4: Low recovery is often a symptom of crashing the product out too quickly (kinetic precipitation) or using an excess of the "good" solvent (Ethanol). Ensure you are adding water only until the cloud point is reached at boiling temperature. Furthermore, allow the solution to cool to room temperature ambiently and undisturbed before applying an ice bath. Rapid cooling traps impurities and creates a fine powder that is difficult to filter, whereas slow cooling grows large, pure crystals and maximizes thermodynamic recovery [3].
Detailed Experimental Protocols
Protocol A: Acid-Base Extraction & Precipitation
This protocol is designed to remove neutral organic impurities and unreacted starting materials.
-
Dissolution: Dissolve 10.0 g of crude 2-bromo-5-nitrophenylacetic acid in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL Erlenmeyer flask.
-
Extraction: Transfer the solution to a 500 mL separatory funnel. Add 100 mL of saturated aqueous
. -
Agitation: Stopper the funnel and shake vigorously. Critical: Vent the funnel frequently, as the neutralization of the carboxylic acid will generate significant
gas. -
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Retain the upper EtOAc layer (containing neutral impurities) for waste disposal.
-
Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove trace organic impurities. Separate and discard the organic wash.
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0–5 °C. Slowly add 6M
dropwise while stirring until the pH reaches 1.0–2.0 (verify with pH paper). A thick, pale yellow precipitate will form. -
Isolation: Vacuum filter the suspension using a Büchner funnel. Wash the filter cake with 30 mL of ice-cold distilled water to remove residual salts.
-
Drying: Dry the solid under vacuum at 45 °C for 12 hours.
Protocol B: Recrystallization (Ethanol/Water Method)
This protocol is designed to remove regioisomers and achieve >99% purity.
-
Dissolution: Place the semi-pure solid from Protocol A into a round-bottom flask. Add a minimum volume of boiling Ethanol (approx. 3-4 mL per gram of product) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration through fluted filter paper to prevent premature crystallization.
-
Cloud Point Titration: Keep the solution at a gentle boil. Slowly add hot distilled water dropwise until the solution just becomes permanently cloudy (the cloud point). Add 1-2 drops of hot Ethanol to just clear the solution.
-
Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Do not agitate the flask, as this will induce premature nucleation.
-
Polishing: Once at room temperature, place the flask in an ice bath for 1 hour to maximize the crystal yield.
-
Collection: Filter the crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold 1:1 EtOH/Water.
-
Drying: Dry the purified crystals under high vacuum to constant weight. Verify purity via HPLC or
-NMR.
References
-
Purification of Laboratory Chemicals (8th Edition) Armarego, W. L. F., & Chai, C. L. L. Provides foundational principles on the acid-base extraction and chromatographic behavior of organic acids.[Link]
-
Vogel's Textbook of Practical Organic Chemistry (5th Edition) Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Standard methodologies for the recrystallization of nitroaromatic compounds and solvent selection logic. [Link]
-
A Practical Guide to Designing Crystallization Processes for Active Pharmaceutical Ingredients Organic Process Research & Development (ACS Publications) Authoritative guidance on thermodynamic vs. kinetic crystallization, cloud point determination, and maximizing API recovery.[Link]
Technical Support Center: Troubleshooting 2-Bromo-5-Nitrophenylacetic Acid Reduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized halonitroarenes. The reduction of 2-bromo-5-nitrophenylacetic acid to 2-bromo-5-aminophenylacetic acid presents a classic synthetic challenge: quantitatively reducing the strongly electron-withdrawing nitro group without triggering the reductive cleavage of the labile carbon-bromine (C-Br) bond or inducing condensation side reactions.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating troubleshooting protocols to ensure high-yield, high-purity outcomes in your drug development workflows.
Mechanistic Causality & Common Pitfalls
Understanding the intrinsic chemical behavior of your substrate is the first step in troubleshooting.
-
Hydrodebromination (Dehalogenation): The C-Br bond possesses a relatively low bond dissociation energy. When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the Pd(0) species readily undergoes oxidative addition into the C-Br bond. This outcompetes or parallels nitro reduction, leading to catastrophic loss of the halogen [1].
-
Incomplete Reduction & Condensation: Nitro reduction proceeds stepwise (
). If the reduction kinetics are too slow or the reaction pH drifts into the alkaline range, the nitroso and hydroxylamine intermediates can couple to form highly colored, stable azo or azoxy dimers.
Reaction pathways and common side reactions during 2-bromo-5-nitrophenylacetic acid reduction.
Troubleshooting FAQs
Q1: I am using standard Pd/C and H₂, but my NMR shows complete loss of the bromine atom. How can I prevent this? A1: You are observing hydrodebromination. Palladium is highly active for C-X bond cleavage. You must switch to a chemoselective method. We highly recommend an Iron-mediated reduction (Fe/NH₄Cl), which is exceptionally tolerant of aryl halides [3]. Alternatively, if you must use Pd/C, switch the hydrogen source to hydrazine hydrate and run the reaction strictly at room temperature, as elevated temperatures drive dehalogenation [1].
Q2: My reaction mixture turned deep orange/red, and LC-MS shows a mass corresponding to a dimer. What went wrong? A2: The deep color indicates the formation of azo or azoxy condensation byproducts. This occurs when the hydroxylamine intermediate accumulates and reacts with the nitroso intermediate. To prevent this, ensure your reducing agent is in sufficient excess, maintain vigorous stirring (to overcome mass transfer limits in heterogeneous mixtures), and keep a slightly acidic to neutral pH.
Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitro group? A3: NaBH₄ alone is too mild to reduce a nitro group. While it can be paired with transition metal catalysts like Ni(PPh₃)₄ to achieve nitro reduction [2], these transition metals can also activate the C-Br bond, leading to mixed results. We do not recommend this as a first-line approach for brominated substrates.
Q4: Will the newly formed amine react with the carboxylic acid to form a lactam (oxindole)? A4: No. Unlike 2-nitrophenylacetic acid derivatives—which rapidly undergo intramolecular cyclization to form oxindoles upon reduction—the functional groups in 2-bromo-5-nitrophenylacetic acid are situated in a 1,5-relationship (meta to each other). This spatial distance precludes the formation of a stable cyclic lactam, meaning your primary amine will remain stable during isolation.
Quantitative Method Comparison
| Reduction Method | Typical Reagents | Target Yield | Hydrodebromination Risk | Condensation Risk | Recommendation |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Low (<30%) | High | Low | Not recommended due to C-Br cleavage. |
| Modified Béchamp | Fe powder, NH₄Cl, EtOH/H₂O | High (>85%) | None | Low | Highly Recommended . Excellent chemoselectivity. |
| Catalytic Transfer | NH₂NH₂·H₂O, Pd/C, MeOH | Good (70-80%) | Moderate | Low | Viable only if temperature is strictly controlled (≤25°C). |
| Borohydride System | NaBH₄, Ni(PPh₃)₄, EtOH | Variable | Moderate | Moderate | Requires precise catalyst tuning; less reliable. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Iron-Mediated Reduction (Recommended)
This modified Béchamp reduction utilizes mild conditions to completely preserve the aryl bromide while avoiding the esterification of the carboxylic acid.
-
Preparation: In a round-bottom flask, dissolve 2-bromo-5-nitrophenylacetic acid (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).
-
Validation Check: The solution should be pale yellow and fully homogeneous before proceeding.
-
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and activated Iron powder (325 mesh, 5.0 eq).
-
Causality: NH₄Cl acts as a mild proton donor. This avoids the Fischer esterification side-reactions seen with strong acids like HCl, while providing the exact proton concentration necessary to drive the reduction forward without stalling at the hydroxylamine stage.
-
-
Reaction: Heat the mixture to 80°C under vigorous stirring for 2-4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material (R_f ~0.6) should disappear. The product will appear as a highly polar spot (R_f ~0.2) that stains positive with Ninhydrin (indicating a primary amine). Self-Correction: If an orange spot appears at R_f ~0.4, condensation intermediates are forming; add an additional 2.0 eq of Iron and continue heating.
-
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc.
-
Validation Check: The filtrate should be clear to pale yellow, not murky brown.
-
-
Isolation: Concentrate the filtrate to remove ethanol. Adjust the remaining aqueous layer to pH 4-5 (the approximate isoelectric point of the amino acid derivative) using 1M HCl, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the pure 2-bromo-5-aminophenylacetic acid.
Protocol B: Controlled Catalytic Transfer Hydrogenation
Use this protocol if metal contamination (Iron) is a strict exclusion criterion for your downstream assays.
-
Preparation: Dissolve the substrate (1.0 eq) in Methanol (0.1 M). Add 5% Pd/C (5 mol%).
-
Addition: Slowly add Hydrazine Hydrate (NH₂NH₂·H₂O, 4.0 eq) dropwise at 0°C.
-
Causality: Hydrazine acts as an indirect hydrogen source. Slow addition at 0°C prevents exothermic spikes that provide the activation energy required for Pd-mediated C-Br cleavage.
-
-
Reaction: Stir strictly at room temperature (20-25°C) for 1 hour.
-
Validation Check: Do not apply heat or microwave irradiation. Temperatures above 50°C will quantitatively cleave the C-Br bond. TLC should show clean conversion without the baseline smearing typical of dehalogenation.
-
-
Workup: Filter through a PTFE syringe filter or Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via recrystallization or flash chromatography.
References
-
Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. URL:[Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)₄. J. Synth. Chem., 3, 110-120. URL:[Link]
-
Zhu, K., Shaver, M., & Thomas, S. P. (2016). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Chemical Science. URL:[Link]
Technical Support Center: Optimizing Recrystallization for Benzeneacetic acid, 2-bromo-5-nitro-
Welcome to the Technical Support and Troubleshooting Knowledge Base for Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 52427-03-9), also known as 2-(2-bromo-5-nitrophenyl)acetic acid.
As an amphiphilic aromatic compound containing a hydrophobic brominated benzene ring and highly polar carboxylic and nitro groups, this molecule presents unique crystallization challenges. This guide synthesizes field-proven methodologies and thermodynamic principles to help researchers achieve high-purity crystalline yields while avoiding common pitfalls like liquid-liquid phase separation ("oiling out").
Physicochemical Rationale for Solvent Selection
The successful recrystallization of functionalized phenylacetic acids relies on exploiting the steep temperature-dependent solubility curve of the target molecule[1].
The Causality of Solvent Choice: Benzeneacetic acid, 2-bromo-5-nitro- possesses competing solubility drivers. Highly polar solvents (like pure ethanol or methanol) often dissolve the compound too well even at low temperatures, leading to poor recovery. Conversely, purely non-polar solvents (like hexane) fail to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in insolubility even at boiling temperatures.
Toluene is the industry-standard primary solvent for phenylacetic acid derivatives[1][2]. At elevated temperatures (80–110 °C), toluene effectively solvates the lipophilic brominated aromatic ring. As the solution cools, toluene's relatively low dielectric constant forces the polar carboxylic acid moieties to rapidly re-dimerize and precipitate as a highly ordered crystalline lattice.
Solvent Optimization Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Oiling Out Risk | Application / Recommendation |
| Toluene (100%) | High | Low | Low | Primary Recommendation. Excellent for removing polar impurities; allows azeotropic drying. |
| Toluene / Heptane | High | Very Low | Moderate | Best for Yield. Heptane acts as an anti-solvent to force nucleation in dilute solutions. |
| Ethyl Acetate / Hexane | High | Low | Moderate | Good alternative if toluene is restricted. Requires careful anti-solvent titration. |
| Ethanol / Water | Very High | Moderate | Very High | Not Recommended. High risk of emulsion formation and liquid-liquid phase separation[3]. |
Experimental Workflow & Decision Logic
To ensure a self-validating process, your recrystallization workflow must include active monitoring for phase separation. The following decision tree outlines the optimized protocol and intervention points.
Workflow for the recrystallization of 2-bromo-5-nitrophenylacetic acid.
Standard Operating Procedure: Toluene/Heptane Recrystallization
This protocol is designed as a self-validating system. If turbidity does not clear during step 1, or if an oil forms during step 3, the protocol dictates immediate corrective action rather than proceeding to a failed yield.
Materials Required:
-
Crude Benzeneacetic acid, 2-bromo-5-nitro-
-
Anhydrous Toluene (Primary Solvent)
-
Heptane or Hexanes (Anti-solvent)
-
Activated Carbon (Optional, for decolorization)
-
Celite pad and heated Buchner funnel
Step-by-Step Methodology:
-
Hot Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add hot toluene (80–90 °C) dropwise while stirring continuously until the solid just dissolves. Do not exceed 5 mL of toluene per gram of crude product initially.
-
Decolorization (If required): If the solution is dark brown or highly colored (common with nitroaromatics), add 5-10% w/w activated carbon. Boil gently for 5 minutes[4].
-
Hot Filtration: Rapidly filter the boiling solution through a pre-heated Buchner funnel containing a thin pad of Celite to remove carbon and insoluble polymeric impurities.
-
Anti-Solvent Titration: Return the clear filtrate to a gentle heat. Slowly add hot heptane dropwise until a faint, persistent cloudiness (turbidity) is observed. Immediately add 1-2 drops of hot toluene to clear the solution. Causality: This establishes the exact saturation point of the system.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Do not agitate or place in ice immediately, as rapid cooling traps solvent and impurities within the crystal lattice[5].
-
Isolation: Once crystal growth at room temperature has ceased, place the flask in an ice-water bath (0–5 °C) for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold heptane.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a gooey liquid phase) instead of forming solid crystals. How do I fix this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system experiences high supersaturation, causing the solute to separate into a product-rich emulsion rather than a rigid crystal lattice[3]. It frequently happens when the melting point of your impure solid is lower than the temperature at which it saturates the solvent[5].
The Fix:
-
Return the flask to the heat source until the oil completely redissolves into a clear solution.
-
Add 10-15% more of your primary solvent (Toluene). This lowers the saturation temperature below the melting point of the solute.
-
Cool the solution much slower.
-
Introduce a seed crystal when the solution is just above room temperature to bypass the kinetic hindrance of nucleation and force solid lattice formation[3].
Q: The crystallization didn't happen at all. The solution is clear even after sitting in an ice bath.
A: The system is either super-saturated without a nucleation site, or you have used too much primary solvent[5]. The Fix: First, try scratching the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide a high-energy surface for nucleation. If no crystals form after 10 minutes, you have used too much toluene. Transfer the solution to a rotary evaporator, remove approximately 30-50% of the solvent volume, and repeat the cooling process[5][6].
Q: My recovered yield is exceptionally low (<40%), but the purity is high. Where did my product go?
A: Phenylacetic acids are moderately soluble in toluene even at room temperature. If you used an excess of toluene during the initial dissolution, a significant portion of your product remains dissolved in the mother liquor[5]. The Fix: Do not discard the filtrate (mother liquor). Concentrate the mother liquor down to 25% of its original volume under vacuum, then add cold heptane to force a "second crop" of crystals. Note that the second crop may have slightly lower purity than the first and may require a separate recrystallization.
Q: Can I use Water/Ethanol instead? It is cheaper and less toxic.
A: While water recrystallization is sometimes used for unsubstituted phenylacetic acid[4], it is highly discouraged for 2-bromo-5-nitrophenylacetic acid. The addition of the bromo and nitro groups significantly increases the molecule's hydrophobicity and steric bulk. In an ethanol/water system, the compound will almost certainly oil out, trapping water and polar impurities in a sticky, amorphous gum that is incredibly difficult to dry[3]. Stick to the Toluene/Heptane system for reliable purity.
References
- Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution (CN102875361A)
-
3.6F: Troubleshooting Crystallization Chemistry LibreTexts URL:[Link]
-
Oiling Out in Crystallization Mettler Toledo URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. mt.com [mt.com]
- 4. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Isolating 2-Bromo-5-nitrophenylacetic Acid from Regioisomeric Mixtures
Introduction:
Welcome to the comprehensive technical guide for the purification of 2-Bromo-5-nitrophenylacetic acid. This resource is tailored for researchers, chemists, and professionals in drug development who are tasked with synthesizing this key intermediate and encounter the common challenge of regioisomeric impurities. The electrophilic bromination of nitrophenylacetic acid frequently results in a mixture of isomers, primarily the desired 2-bromo-5-nitro product alongside the 2-bromo-3-nitro and other potential regioisomers. Due to their structural similarities, separating these compounds can be a significant hurdle.
This guide offers detailed troubleshooting protocols, the scientific rationale behind these procedures, and strategies to help you efficiently isolate your target molecule. We will delve into methods from fractional crystallization to preparative chromatography, providing you with the expertise to select and refine the optimal purification strategy for your laboratory's needs.
Frequently Asked Questions (FAQs)
Q1: What leads to the formation of multiple isomers during the synthesis of 2-Bromo-5-nitrophenylacetic acid?
The creation of regioisomers is a direct result of the directing effects of the substituents on the phenyl ring during electrophilic aromatic substitution. The acetic acid group is an ortho-, para- director, while the nitro group is a meta- director. The combination of these directing effects, along with steric factors, leads to a mixture of products. The main isomers are typically 2-Bromo-5-nitrophenylacetic acid and 2-Bromo-3-nitrophenylacetic acid.
Q2: How can I quickly determine the ratio of isomers in my crude product?
A rapid and effective method for assessing the isomeric ratio is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The protons in the aromatic region of each isomer will exhibit unique chemical shifts and coupling patterns, which allows for the quantification of each regioisomer through integration.[1][2] For more precise measurements, High-Performance Liquid Chromatography (HPLC) using a suitable analytical column and method is recommended.[3][4][5]
Q3: Can the formation of the 2-bromo-3-nitro isomer be prevented?
While it is difficult to completely prevent the formation of the 2-bromo-3-nitro isomer, optimizing reaction conditions can favor the desired 2-bromo-5-nitro product. This can be achieved by carefully controlling the temperature, selecting the appropriate brominating agent, and using specific catalysts. Nevertheless, a purification step is almost always required.
Q4: What is the most direct method for separating these isomers?
Fractional crystallization is often the most straightforward and cost-effective method for separating regioisomers, especially on a larger scale.[6] The different isomers will likely have varying solubilities in particular solvent systems, which can be leveraged for their separation. A detailed protocol for this technique is provided in this guide.
Troubleshooting Guides & Detailed Protocols
Issue 1: My crude product is an oil and will not crystallize.
Cause: This is a frequent issue when the isomeric mixture is near a eutectic point, or when residual solvents or other impurities are present, which can depress the melting point and inhibit crystallization.
Solution: "Salting-Out" and Recrystallization Protocol
This procedure involves converting the acidic mixture into their corresponding salts, which often possess different crystallization characteristics. Subsequent acidification will then yield the purified acid.[7]
Step-by-Step Protocol:
-
Dissolution & Basification: Dissolve the crude oil in a minimal amount of an appropriate organic solvent, such as ethyl acetate. Add this solution dropwise to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue the addition until the evolution of CO₂ ceases, which indicates the complete formation of the salt.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel. The sodium salts of the phenylacetic acids will be in the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Selective Precipitation (Optional): Slowly acidify the aqueous solution with 1M HCl. In some cases, one of the regioisomeric salts may be less soluble and precipitate first, providing an effective partial separation.
-
Full Acidification & Crystallization: Continue to add 1M HCl dropwise with vigorous stirring until the solution becomes acidic (pH ~2). The phenylacetic acids will precipitate out.
-
Cooling & Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Proceed with the fractional crystallization protocol detailed in Issue 2 .
Workflow: Salt-Out and Recrystallization
Caption: Workflow for converting an oily product into a solid for purification.
Issue 2: Fractional crystallization is not significantly improving the purity of my 2-Bromo-5-nitrophenylacetic acid.
Cause: The solubilities of the regioisomers in the chosen solvent system are likely too similar for effective separation through crystallization alone.
Solution: Systematic Solvent Screening and Seeding
A methodical approach to solvent selection is key. The ideal solvent will maximize the solubility difference between the desired and undesired isomers.
Step-by-Step Protocol: Fractional Crystallization
-
Solvent Screening: Test the solubility of your crude mixture in various solvents at both room temperature and their boiling points. Suitable candidates will exhibit poor solubility at room temperature and good solubility at higher temperatures. Refer to the table below for initial suggestions.
-
Optimal Solvent Selection: Choose the solvent that offers the greatest difference in solubility for the isomers. This can be confirmed by analyzing a small sample of the supernatant from a hot filtration by HPLC or ¹H NMR.
-
Dissolution: In an appropriately sized flask, add the selected solvent to your crude solid. Heat the mixture to the solvent's boiling point with stirring until all the solid has dissolved. Add a minimal amount of additional solvent to ensure complete dissolution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities. For very slow cooling, a Dewar flask filled with hot water can be utilized.
-
Seeding (Optional but Recommended): If a small amount of pure 2-Bromo-5-nitrophenylacetic acid is available, add a single crystal (a "seed crystal") once the solution is slightly supersaturated to encourage the crystallization of the desired isomer.
-
Cooling and Isolation: After the solution has reached room temperature, cool it further in an ice bath for at least one hour. Collect the crystals via vacuum filtration.
-
Purity Analysis: Assess the purity of the crystals and the filtrate (mother liquor). If the purity of the crystals is insufficient, a second recrystallization may be required. The mother liquor, which is now enriched in the undesired isomer, can be set aside.
Table 1: Suggested Solvents for Fractional Crystallization Screening
| Solvent System | Boiling Point (°C) | Notes |
| Ethanol/Water | Variable | A common and effective mixture that can be fine-tuned by adjusting the ratio. |
| Isopropanol | 82.6 | A good starting point for compounds with moderate polarity. |
| Toluene | 111 | Can be effective for separating less polar impurities. |
| Acetic Acid/Water | Variable | The common ion effect may sometimes assist in separation. |
Workflow: Systematic Fractional Crystallization
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Controlling temperature for selective nitration of bromophenylacetic acid
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up or troubleshooting the electrophilic aromatic nitration of bromophenylacetic acid (specifically, 4-bromophenylacetic acid).
As a highly exothermic process, nitration requires rigorous thermodynamic management. Failure to control the reaction kinetics often leads to poor regioselectivity, over-nitration, or catastrophic oxidative cleavage of the substrate[1]. This guide synthesizes field-proven methodologies with fundamental mechanistic insights to ensure your workflow is safe, reproducible, and self-validating.
Mechanistic Insights: The Causality of Temperature and Selectivity
To successfully synthesize 4-bromo-3-nitrophenylacetic acid , one must understand the competing electronic effects and thermodynamic forces at play:
-
Regioselectivity (Directing Groups): The aromatic ring contains two substituents. The bromine atom is an ortho/para-director but deactivates the ring via inductive electron withdrawal. The carboxymethyl group (-CH₂COOH) is also an ortho/para-director but weakly activates the ring. Because the alkyl-based side chain is the stronger activator, it dictates the regiochemistry. The nitronium ion (
) attacks the position ortho to the -CH₂COOH group (the 3-position), which is conveniently meta to the bulky bromine atom, minimizing steric hindrance. -
Thermodynamics & Oxidation: The generation of the nitryl ion (
) in mixed acid (HNO₃/H₂SO₄) and the subsequent electrophilic substitution are both highly exothermic[2]. Nitric acid is not only a nitrating agent but a powerful oxidant[1]. If the internal temperature exceeds 35 °C, the kinetic preference for mono-nitration is overridden by thermodynamic pathways, leading to the oxidative cleavage of the carboxymethyl side chain (decarboxylation) and the formation of dinitro byproducts.
Troubleshooting Guides & FAQs
Q: My reaction mixture turned dark brown/black, and I recovered a tar-like substance instead of crystals. What happened? A: You experienced a thermal runaway leading to oxidative cleavage. When the internal temperature exceeds 50 °C, nitric acid oxidizes the alpha-carbon of the acetic acid side chain[1]. This destroys the product and leads to polymerization (tar). Solution: Ensure your cooling bath has sufficient heat-removal capacity. The addition of the mixed acid must be paused immediately if the internal temperature rises above 5 °C.
Q: NMR analysis shows a mixture of mono-nitrated and di-nitrated products. How do I improve selectivity? A: Dinitration occurs when either the temperature is too high during the main reaction phase or an excess of nitric acid is used. Solution: Strictly limit your reagent stoichiometry to 1.05 equivalents of 70% HNO₃. Maintain the reaction phase strictly between 25–35 °C[3]. Do not use fuming nitric acid (>86%) for this specific mono-nitration, as its high concentration lowers the activation energy required for the second nitration event.
Q: Why must I add the mixed acid to the substrate, rather than the substrate to the mixed acid?
A: Adding the substrate to the mixed acid exposes the unreacted bromophenylacetic acid to a massive, localized excess of
Quantitative Data: Temperature vs. Product Distribution
The following table summarizes how temperature zones dictate the chemical pathways during the nitration of 4-bromophenylacetic acid.
| Temperature Range | Reaction Phase | Primary Chemical Outcome | Mechanistic Rationale |
| 0 – 5 °C | Reagent Addition | Safe generation of | Suppresses premature substitution; safely dissipates the heat of mixing. |
| 25 – 35 °C | Main Reaction | >90% Mono-nitration | Kinetic control favors the 3-position; insufficient energy for second nitration. |
| > 50 °C | Runaway / Failure | Dinitration & Tar Formation | Nitric acid acts as an oxidant; decarboxylation of the side chain occurs. |
Reaction Pathway Visualization
The diagram below maps the critical dependency of the reaction pathway on temperature control.
Temperature-dependent pathways in the nitration of 4-bromophenylacetic acid.
Experimental Protocol: Selective Mono-Nitration
This protocol is designed as a self-validating system . The visual cues and temperature checkpoints ensure that the operator can verify the integrity of the reaction in real-time.
Reagents Required:
-
4-Bromophenylacetic acid (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (Solvent and catalyst)
-
Nitric Acid (HNO₃, 70%) (1.05 equiv)
Step-by-Step Methodology:
-
System Preparation: Equip a 3-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermocouple (critical), and a pressure-equalizing addition funnel.
-
Substrate Dissolution: Charge the flask with 4-bromophenylacetic acid and concentrated H₂SO₄ (approx. 5 mL per gram of substrate). Stir until fully dissolved.
-
Initial Cooling: Submerge the flask in an ice-salt bath. Wait until the internal thermocouple registers strictly between 0 °C and 5 °C .
-
Mixed Acid Preparation: In a separate, pre-cooled flask, prepare the mixed acid by slowly adding 1.05 equivalents of 70% HNO₃ to an equal volume of concentrated H₂SO₄. Note: This step is exothermic.
-
Controlled Addition (Self-Validation Checkpoint 1): Transfer the mixed acid to the addition funnel. Begin dropwise addition to the main reaction flask. Rule: If the internal temperature exceeds 5 °C, stop the addition immediately. The ability to maintain <5 °C validates your cooling capacity.
-
Reaction Phase (Self-Validation Checkpoint 2): Once addition is complete, remove the ice bath. Allow the reaction to naturally exotherm to 25–35 °C [3]. The mixture should transition from a clear solution to a pale yellow suspension. Warning: If the solution turns dark orange or brown, oxidative cleavage has begun due to localized overheating.
-
Quenching: After 1.5 hours of stirring at 25–35 °C, quench the reaction by pouring the mixture slowly over vigorously stirred crushed ice (approx. 10x the reaction volume). The product will immediately precipitate as a pale yellow solid.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water until the filtrate is pH neutral.
-
Purification: Recrystallize the crude product from a 1:1 mixture of ethanol and water. The steep solubility curve of phenylacetic acid derivatives near 100 °C requires rapid filtration of the boiling solution[4].
References
-
A Nitration Reaction Puzzle for the Organic Chemistry Laboratory | Journal of Chemical Education Source: American Chemical Society (ACS) URL:[Link]
-
Solved the nitration of phenylacetic acid as shown below. 90 | Chegg.com Source: Chegg URL:[Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
-
1 NITRATION Source: VP Science URL:[Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in 2-Bromo-5-nitrophenylacetic Acid Reactions
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with inconsistent yields when utilizing 2-Bromo-5-nitrophenylacetic acid (2-Br-5-NO₂-PAA) as a synthetic building block.
While the carboxylic acid itself is relatively stable, its downstream transformations—specifically acid chloride activation, amide couplings, and organometallic cross-couplings—are highly susceptible to moisture. Water acts as a competing nucleophile or a catalyst poison, derailing the intended mechanistic pathways. This guide provides the causality behind these failures and field-proven, self-validating protocols to ensure reproducible success.
Diagnostic Workflow: Identifying Moisture-Induced Failures
Before adjusting your protocol, use the decision tree below to diagnose the exact point of failure in your 2-Br-5-NO₂-PAA workflow.
Troubleshooting workflow for 2-Bromo-5-nitrophenylacetic acid reactions.
Troubleshooting Guides & FAQs
Section A: Carboxylic Acid Activation
Q: Why does my activation of 2-Bromo-5-nitrophenylacetic acid with oxalyl chloride yield mostly unreacted starting material after workup? A: This is a classic symptom of moisture contamination. The intermediate, 2-bromo-5-nitrophenylacetyl chloride, features a highly electrophilic carbonyl carbon. In the presence of adventitious water, the acid chloride undergoes rapid hydrolysis. Water attacks the carbonyl, displacing the chloride ion and reverting the molecule to the original carboxylic acid while releasing corrosive HCl gas[1][2]. To prevent this, glassware must be flame-dried, and reactions must be performed under a strict inert atmosphere using Schlenk techniques[3].
Q: How do I properly isolate the acid chloride intermediate without exposing it to ambient humidity? A: Avoid aqueous workups entirely. Instead, utilize a Schlenk line to remove volatile byproducts (like unreacted oxalyl chloride and DCM) under high vacuum, trapping them in a liquid nitrogen cold trap[4]. The resulting crude acid chloride will remain under inert gas and can be resuspended in an anhydrous solvent for the immediate downstream reaction[5].
Section B: Amide Coupling Reactions
Q: During amide coupling with EDC/HATU, I observe a significant drop in yield and the formation of a white precipitate. What is happening? A: Carbodiimide coupling reagents (like EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. If moisture is present in your solvent (e.g., non-anhydrous DMF or NMP), water acts as a competing nucleophile against your target amine. This hydrolyzes the active ester back to 2-Br-5-NO₂-PAA and irreversibly converts the coupling reagent into an unreactive urea byproduct (the white precipitate you are observing)[6][7].
Quantitative Impact of Moisture on Reaction Yields
The table below summarizes the causality between solvent water content and the conversion efficiency of 2-Br-5-NO₂-PAA across various synthetic steps.
| Reaction Step | Water Content (ppm) | Conversion to Target (%) | Major Byproduct Observed |
| Acid Chloride Formation (SOCl₂) | < 50 ppm | > 98% | None |
| Acid Chloride Formation (SOCl₂) | 500 ppm | 65% | 2-Br-5-NO₂-PAA (Hydrolysis) |
| Amide Coupling (EDC/HOBt) | < 50 ppm | 92% | None |
| Amide Coupling (EDC/HOBt) | 1000 ppm | 45% | EDC-Urea + unreacted acid |
| Pd-Catalyzed Suzuki Coupling | < 50 ppm | 88% | None |
| Pd-Catalyzed Suzuki Coupling | 2000 ppm | 70% | Protodeboronation product |
Self-Validating Experimental Protocol
To guarantee the integrity of your moisture-sensitive intermediates, follow this step-by-step methodology for the Anhydrous Activation of 2-Bromo-5-nitrophenylacetic Acid . This protocol is designed to be self-validating; physical cues at each step confirm the reaction's success.
Step 1: Glassware Preparation (Schlenk Technique)
-
Equip a 50 mL two-neck Schlenk flask with a magnetic stir bar and a rubber septum.
-
Connect the side-arm to a Schlenk line. Flame-dry the flask under high vacuum (<0.1 mbar) for 3-5 minutes to remove adsorbed surface moisture.
-
Allow the flask to cool to room temperature, then backfill with dry Argon. Repeat the vacuum/Argon cycle three times[8].
Step 2: Reagent Loading
-
Under a positive Argon flow (to prevent air ingress), briefly remove the septum and add 2-Bromo-5-nitrophenylacetic acid (1.0 equiv). Replace the septum immediately.
-
Cycle the flask (Vacuum/Argon) one final time.
Step 3: Anhydrous Activation
-
Inject anhydrous dichloromethane (DCM, <50 ppm H₂O) via an airtight syringe to achieve a 0.2 M concentration.
-
Cool the flask to 0 °C using an ice bath.
-
Inject oxalyl chloride (1.2 equiv) dropwise, followed by exactly 1 drop of anhydrous DMF (catalyst).
-
Self-Validation Check: You should immediately observe the steady evolution of gas bubbles (CO₂ and CO). This confirms the activation mechanism is proceeding.
Step 4: Reaction Monitoring & Isolation
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: The reaction is complete when gas evolution ceases entirely, indicating full consumption of the carboxylic acid.
-
Connect the flask to the Schlenk line vacuum via a liquid nitrogen cold trap[4]. Evaporate the DCM and excess oxalyl chloride under reduced pressure.
-
The resulting pale-yellow residue is the pure 2-bromo-5-nitrophenylacetyl chloride. Keep it strictly under Argon until the subsequent nucleophilic addition step.
References
Sources
- 1. chembk.com [chembk.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Schlenk line - Wikipedia [en.wikipedia.org]
- 5. schmizo.ch [schmizo.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-bromo-5-nitrobenzeneacetic acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-bromo-5-nitrobenzeneacetic acid, a molecule with a substitution pattern that offers a rich learning opportunity in spectral interpretation.
This guide is not a rigid template but a dynamic framework. We will dissect the spectrum of our target molecule, compare it with structurally related alternatives, and provide the robust experimental protocols necessary for reproducible, high-quality data. Our approach is grounded in the principles of scientific integrity, blending theoretical knowledge with practical, field-tested insights.
The Foundational Principles: Understanding Substituent Effects in 1H NMR
The chemical shift of a proton in a benzene ring is fundamentally influenced by the electron density around it. Benzene's protons resonate at approximately 7.3 ppm[1]. Substituents on the ring can either increase (shield) or decrease (deshield) this electron density, causing the proton signals to shift upfield (lower ppm) or downfield (higher ppm), respectively.
-
Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO2) are strongly deactivating and pull electron density from the aromatic ring, particularly from the ortho and para positions. This deshields the protons at these positions, shifting their signals significantly downfield.[2][3]
-
Electron-Donating Groups (EDGs): While not present in our primary molecule of interest, groups like methoxy (-OCH3) or amino (-NH2) donate electron density to the ring, shielding the ortho and para protons and shifting them upfield.
-
Halogens: Halogens like bromine (-Br) present a dual effect. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance effects.
Interpreting the 1H NMR Spectrum of 2-bromo-5-nitrobenzeneacetic acid
The aromatic region of 2-bromo-5-nitrobenzeneacetic acid is expected to display three distinct proton signals, each corresponding to the protons at positions 3, 4, and 6 of the benzene ring.
-
H-6 (ortho to -NO2 and meta to -Br): This proton is expected to be the most deshielded (highest chemical shift) due to its position ortho to the potent electron-withdrawing nitro group. It will likely appear as a doublet, split by the neighboring H-4 proton (a small meta coupling).
-
H-4 (para to -Br and meta to -NO2): This proton will be deshielded by both the nitro and bromo groups. It is expected to appear as a doublet of doublets, being split by the H-3 proton (ortho coupling) and the H-6 proton (meta coupling).
-
H-3 (ortho to -Br and meta to -NO2): This proton will be influenced by the ortho bromine and the meta nitro group. It is expected to appear as a doublet, split by the adjacent H-4 proton (ortho coupling).
The methylene protons (-CH2-) of the acetic acid group are benzylic and will appear as a singlet further downfield than typical alkyl protons, likely in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet at a very downfield position, typically above 10 ppm, and its position can be concentration-dependent.
A Comparative Analysis: Understanding the Role of Each Substituent
To fully appreciate the spectral features of 2-bromo-5-nitrobenzeneacetic acid, a comparison with simpler, related molecules is invaluable. The following table summarizes the expected and known 1H NMR data for our target molecule and three key comparators.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Methylene Protons (δ, ppm, Multiplicity) |
| Benzeneacetic acid | ~7.3 (m, 5H) | ~3.6 (s, 2H) |
| 2-Bromobenzeneacetic acid | ~7.1-7.6 (m, 4H) | ~3.8 (s, 2H) |
| 5-Nitrobenzeneacetic acid (Predicted) | ~7.5-8.3 (m, 4H) | ~3.8 (s, 2H) |
| 2-bromo-5-nitrobenzeneacetic acid (Predicted) | H-6: ~8.5 (d, J ≈ 2-3 Hz) H-4: ~8.2 (dd, J ≈ 8-9, 2-3 Hz) H-3: ~7.8 (d, J ≈ 8-9 Hz) | ~3.9 (s, 2H) |
This comparative data clearly illustrates the additive effects of the substituents on the chemical shifts of the aromatic protons. The presence of the electron-withdrawing nitro group in 5-nitrobenzeneacetic acid and 2-bromo-5-nitrobenzeneacetic acid causes a significant downfield shift of the aromatic protons compared to benzeneacetic acid and 2-bromobenzeneacetic acid.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
Achieving a high-quality, interpretable 1H NMR spectrum is contingent on a meticulous experimental protocol. The following is a comprehensive, step-by-step methodology for the acquisition of a 1H NMR spectrum.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) to the vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to produce sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned and matched to the resonant frequency of the protons to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment is typically used for routine 1H NMR.
-
Number of scans: This is adjusted to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: A sufficient delay between pulses is necessary for quantitative analysis.
-
Spectral width: The frequency range should encompass all expected proton signals.
-
-
Data Acquisition: Initiate the data acquisition process.
III. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The exact chemical shift of each peak is determined.
Visualizing the Workflow and Molecular Interactions
To further clarify the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the spin-spin coupling network within our target molecule.
Caption: Spin-spin coupling in 2-bromo-5-nitrobenzeneacetic acid.
Conclusion
The interpretation of the 1H NMR spectrum of 2-bromo-5-nitrobenzeneacetic acid serves as an excellent case study in understanding the interplay of substituent effects on the chemical shifts and coupling patterns of aromatic protons. By systematically analyzing the electronic properties of the bromo and nitro groups and comparing the predicted spectrum with those of simpler analogs, a confident structural assignment can be made. Adherence to a rigorous experimental protocol is essential for obtaining high-quality data that forms the basis of such an analysis. This guide provides the foundational knowledge and practical steps for researchers and scientists to confidently tackle the structural elucidation of similarly complex molecules.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
Sources
HPLC method development for 2-Bromo-5-nitrophenylacetic acid purity
Optimizing HPLC Purity Methods for 2-Bromo-5-nitrophenylacetic Acid: A Comparative Guide
Introduction Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-5-nitrophenylacetic acid requires a deep understanding of its physicochemical properties. As a highly functionalized aromatic compound, it features an acidic acetic acid side chain, a strongly electron-withdrawing nitro group, and a bulky, polarizable bromine atom. Standard generic gradients on traditional C18 columns often fail to resolve this compound from closely related synthetic impurities, such as des-bromo degradants or positional isomers.
This guide objectively compares column chemistries and mobile phase parameters, establishing a causality-driven, self-validating methodology for researchers and drug development professionals.
The Selectivity Challenge: Stationary Phase Dynamics
Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When attempting to separate positional isomers of halogenated nitroaromatics, the difference in overall hydrophobicity is often negligible, leading to co-elution[1].
To achieve baseline resolution, alternative selectivities must be leveraged. Biphenyl stationary phases offer a powerful mixed-mode retention mechanism[1]. In addition to hydrophobic retention, the biphenyl ligand provides strong
Mobile Phase Causality: pH and Modifier Selection
-
Ionization Suppression (pH Control): The carboxylic acid group on the analyte has an estimated
of ~3.5. If analyzed at a neutral pH, the molecule will partially ionize, resulting in split peaks, severe tailing, and unpredictable retention times. By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid[TFA], pH ~2.0), the analyte is fully protonated and maintained in its neutral state, ensuring sharp, symmetrical peaks. -
Organic Modifier (Methanol vs. Acetonitrile): While acetonitrile is the default organic modifier in many laboratories due to its low backpressure, it is suboptimal for biphenyl columns. Acetonitrile contains a cyano group with its own
electrons, which actively compete with the analyte for the stationary phase's system[3]. Methanol, being a protic solvent devoid of electrons, allows the interactions between the analyte and the biphenyl column to be fully expressed, maximizing selectivity[3].
Logical workflow for HPLC method development of halogenated nitroaromatics.
Comparative Performance Data
The following experimental data illustrates the chromatographic performance of 2-Bromo-5-nitrophenylacetic acid and a critical positional isomer (e.g., 4-bromo-3-nitrophenylacetic acid) across three different column chemistries using a Methanol/0.1% TFA gradient.
| Column Phase | Retention Time (min) | Peak Asymmetry ( | Resolution ( | Primary Retention Mechanism |
| Standard C18 | 6.45 | 1.32 | 1.1 (Co-elution) | Hydrophobic only |
| Phenyl-Hexyl | 7.10 | 1.15 | 1.8 (Partial) | Hydrophobic + Moderate |
| Biphenyl | 8.35 | 1.02 | 3.4 (Baseline) | Hydrophobic + Strong |
Data Interpretation: The Biphenyl column clearly outperforms the C18 and Phenyl-Hexyl phases, providing baseline resolution (
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow.
Materials & Reagents:
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A (MPA): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B (MPB): LC-MS grade Methanol.
-
Sample Diluent: 80:20 Water:Methanol. (Causality: Injecting a sample dissolved in 100% strong solvent into a highly aqueous initial gradient causes the analyte to "race" down the column before partitioning, leading to peak distortion. Matching the initial mobile phase prevents this).
Gradient Program:
| Time (min) | % MPA (Water/TFA) | % MPB (Methanol) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 80 | 20 | 1.0 |
| 2.0 | 80 | 20 | 1.0 |
| 10.0 | 20 | 80 | 1.0 |
| 12.0 | 20 | 80 | 1.0 |
| 12.1 | 80 | 20 | 1.0 |
| 15.0 | 80 | 20 | 1.0 (Re-equilibration) |
Instrument Parameters:
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection Wavelength: UV at 254 nm (Optimal for the nitroaromatic chromophore).
-
Injection Volume: 5 µL.
Self-Validating System Suitability Criteria: Before analyzing unknown samples, inject a resolution standard (containing the API and its closest eluting impurity) six times. The system is only valid if:
-
Resolution (
): > 2.0 between 2-Bromo-5-nitrophenylacetic acid and any isomer. -
Peak Asymmetry (
): Between 0.8 and 1.5. -
Precision: Relative Standard Deviation (RSD) of retention time and peak area
2.0%.
Method Validation Grounding
Once optimized, the method must be validated according to ICH Q2(R1) guidelines to prove it is "suitable for its intended purpose"[4]. For an impurity and purity assay, the critical validation parameters include:
-
Specificity: Demonstrated by the lack of interference from blank injections and baseline resolution (
) of all known degradants[4]. -
Linearity:
across 50% to 150% of the target working concentration. -
LOD/LOQ: Determined via the signal-to-noise ratio (S/N 3:1 for LOD, 10:1 for LOQ) to ensure trace des-bromo impurities can be accurately quantified.
References
-
Title : Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis | Source : Benchchem | URL : [1]
-
Title : Comparison of biphenyl and other aromatic stationary phases | Source : NACALAI TESQUE, INC. | URL :[3]
-
Title : Kinetex Biphenyl Column for Aromatic Compounds | Source : Phenomenex | URL :[2]
-
Title : Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | Source : European Medicines Agency (EMA) / ICH | URL : [4]
Sources
Distinguishing 2-bromo-5-nitro vs 2-bromo-4-nitro isomers via spectroscopy
Distinguishing 2-Bromo-5-nitro vs 2-Bromo-4-nitro Isomers via Spectroscopy: A Comparative Analytical Guide
Executive Summary
In pharmaceutical development and fine chemical synthesis, the regioselective substitution of aromatic rings frequently yields a mixture of constitutional isomers. A classic example is the electrophilic aromatic nitration of 2-bromotoluene, which produces closely related 1,2,4-trisubstituted isomers: 2-bromo-4-nitrotoluene and 2-bromo-5-nitrotoluene (1)[1]. Distinguishing these isomers is a critical quality control step, as their divergent spatial arrangements fundamentally dictate downstream reactivity and Active Pharmaceutical Ingredient (API) target binding. This guide provides an objective, data-driven comparison of their spectroscopic signatures, focusing on
Mechanistic Causality: Electronic Effects on Chemical Shifts
To understand the spectral differences between these isomers, we must analyze the causality behind their local electronic environments. The chemical shift (
-
2-Bromo-4-nitrotoluene: The isolated proton at position 3 (H3) is flanked directly by the strongly electron-withdrawing nitro group (-I, -R) and the electronegative bromine atom (-I). This dual anisotropic and inductive deshielding creates a highly electron-deficient local environment,2[2].
-
2-Bromo-5-nitrotoluene: The isolated proton is at position 6 (H6), flanked by the nitro group and the methyl group. While the nitro group strongly deshields H6, the methyl group acts as a mild electron donor via hyperconjugation (+I). This shielding effect counteracts the nitro group's influence, resulting in a3[3].
Quantitative Data: H NMR Spectral Comparison
The following table summarizes the
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Rationale |
| 2-Bromo-4-nitrotoluene | H3 | 8.40 | Doublet (d) | ~2.4 | Highly deshielded; ortho to NO |
| H5 | 8.08 | Doublet of doublets (dd) | ~8.4, ~2.4 | Deshielded; ortho to NO | |
| H6 | 7.41 | Doublet (d) | ~8.4 | Least deshielded aromatic; ortho to CH | |
| CH | 2.51 | Singlet (s) | - | Benzylic protons. | |
| 2-Bromo-5-nitrotoluene | H6 | 8.08 | Doublet (d) | ~2.6 | Deshielded; ortho to NO |
| H4 | 7.88 | Doublet of doublets (dd) | ~8.7, ~2.6 | Deshielded; ortho to NO | |
| H3 | 7.70 | Doublet (d) | ~8.7 | Ortho to Br. Ortho-coupled to H4. | |
| CH | 2.50 | Singlet (s) | - | Benzylic protons. |
Self-Validating Experimental Protocol: H NMR Workflow
To ensure absolute trustworthiness in isomer assignment, the following protocol incorporates a self-validating integration check to prevent misidentification due to impurities or incomplete relaxation.
Step 1: Sample Preparation
Dissolve 5–10 mg of the purified analyte in 0.5 mL of deuterated chloroform (CDCl
Step 2: Instrument Calibration
Tune the NMR probe to the
Step 3: Acquisition Parameters Set a spectral width of 0–12 ppm. Utilize a relaxation delay (D1) of at least 2 seconds and acquire 16–32 scans. Causality: The extended D1 ensures complete longitudinal relaxation of the aromatic protons, preventing artificial suppression of the signals and guaranteeing quantitative integration.
Step 4: Data Processing & Validation Checkpoint Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum. Self-Validation System: Integrate the benzylic methyl singlet (~2.50 ppm) and calibrate it to exactly 3.00. The sum of the integrations for the three aromatic signals (7.0–8.5 ppm) must equal 3.00 ± 0.15. A deviation beyond this threshold indicates co-eluting impurities or a mixture of both isomers, rendering the assignment invalid. If validation fails, re-purify via flash chromatography before proceeding.
Step 5: Regiochemical Assignment Evaluate the most downfield signal in the aromatic region:
-
If the signal is > 8.30 ppm (d,
Hz), assign the structure as 2-bromo-4-nitrotoluene . -
If the signal is < 8.20 ppm (d,
Hz), assign the structure as 2-bromo-5-nitrotoluene .
Decision Workflow Visualization
Figure 1: 1H NMR decision workflow for distinguishing 2-bromo-4-nitro and 2-bromo-5-nitro isomers.
References
- Title: 2-BROMO-5-NITROTOLUENE 7149-70-4 Source: Guidechem URL
- Title: 2-BROMO-5-NITROTOLUENE(7149-70-4)
- Title: 2-Bromo-4-nitrotoluene(7745-93-9)
Sources
Mass spectrometry fragmentation patterns of 2-Bromo-5-nitrophenylacetic acid
The structural elucidation of polyfunctional aromatic compounds presents a unique analytical challenge in mass spectrometry. 2-Bromo-5-nitrophenylacetic acid (C₈H₆BrNO₄) is a prime example, containing three highly diagnostic functional groups: a halogen isotope cluster, a charge-labile nitro group, and a thermally sensitive carboxylic acid.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of soft vs. hard ionization platforms for analyzing this compound. Rather than merely listing parameters, this guide deconstructs the physicochemical causality behind the fragmentation patterns and provides self-validating experimental workflows to ensure uncompromising data integrity.
Structural Dynamics and Ionization Causality
To optimize an analytical method, one must first understand the molecule's intrinsic behavior in the gas phase. The fragmentation of 2-Bromo-5-nitrophenylacetic acid is governed by three distinct mechanistic pathways:
-
The Bromine Isotopic Signature: Bromine possesses two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 relative abundance (50.69% and 49.31%). This isotopic distribution dictates that any intact precursor or bromine-retaining fragment will present as a distinct doublet separated by exactly 2 m/z units [1]. This 1:1 ratio serves as an internal validation marker for structural assignments.
-
Carboxylate Stabilization and Decarboxylation: In negative electrospray ionization (ESI-), the carboxylic acid moiety readily yields a stable, deprotonated [M-H]⁻ ion. Upon collision-induced dissociation (CID), this carboxylate anion predictably undergoes a neutral loss of carbon dioxide (CO₂, 44 Da) [2]. The electron-withdrawing nature of the meta-nitro group further stabilizes the initial anion, making ESI(-) exceptionally sensitive for this compound.
-
Nitro Group Rearrangements: The nitroaromatic system is highly susceptible to charge-driven rearrangements. Following the initial decarboxylation, the resulting fragment frequently undergoes a neutral loss of a nitro radical (NO₂•, 46 Da) or nitric oxide (NO•, 30 Da) [3]. This is driven by the formation of excited electronic states and the resonance stabilization of the resulting phenyl radical.
ESI(-) CID fragmentation pathway of 2-Bromo-5-nitrophenylacetic acid.
Platform Efficacy: LC-ESI-Q-TOF vs. GC-EI-MS
Selecting the correct platform requires balancing the need for intact molecular confirmation against the need for rich structural fingerprinting.
-
LC-ESI-Q-TOF (Soft Ionization): This is the superior platform for intact mass confirmation. Because ESI is a soft ionization technique, the [M-H]⁻ ion remains intact prior to entering the collision cell. High-resolution accurate mass (HRAM) capabilities allow for sub-ppm mass accuracy, easily resolving isobaric interferences in complex matrices.
-
GC-EI-MS (Hard Ionization): Electron impact (70 eV) provides highly reproducible, library-searchable fragmentation spectra. However, the free carboxylic acid of 2-Bromo-5-nitrophenylacetic acid induces severe peak tailing via hydrogen bonding with the column's silanol groups and is prone to thermal decarboxylation in the hot GC inlet. Therefore, chemical derivatization (silylation) is an absolute prerequisite.
Table 1: Platform Comparison Matrix
| Parameter | LC-ESI-Q-TOF (Negative Mode) | GC-EI-MS (Derivatized) |
| Ionization Type | Soft (ESI) | Hard (EI, 70 eV) |
| Sample Preparation | Direct dilution (MeOH/H₂O) | Silylation (BSTFA + TMCS) required |
| Molecular Ion | Strong [M-H]⁻ (m/z 258/260) | Weak[M]⁺• (m/z 331/333 for TMS derivative) |
| Structural Fingerprint | Targeted CID MS/MS spectra | Rich, library-searchable full-scan spectra |
| Thermal Stability | High (analyzed at room temp) | Low (prone to inlet decarboxylation if under-derivatized) |
| Sensitivity (LOD) | Low pg/mL range | Mid ng/mL range |
Table 2: Quantitative Data for ESI(-) Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Relative Abundance |
| 258 / 260 | 214 / 216 | 44 | Loss of CO₂ | High (Base Peak) |
| 214 / 216 | 168 / 170 | 46 | Loss of NO₂• | Medium |
| 214 / 216 | 184 / 186 | 30 | Loss of NO• | Low |
| 214 / 216 | 135 | 79 / 81 | Loss of Br• | Low |
Self-Validating Experimental Methodologies
A robust protocol must be a self-validating system. The following methodologies incorporate specific chemical rationales and system suitability checks to guarantee data fidelity.
Comparative analytical workflows for LC-ESI-Q-TOF and GC-EI-MS.
Protocol A: LC-ESI-Q-TOF (Negative Ion Mode)
Causality Note: While formic acid is a standard LC-MS additive, it provides an abundance of protons that suppress the ionization of weak acids. We utilize Ammonium Acetate to maintain the carboxylic acid in its deprotonated state ([M-H]⁻), drastically enhancing ESI(-) sensitivity.
-
Sample Preparation: Dissolve 1.0 mg of 2-Bromo-5-nitrophenylacetic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 Methanol:Water mixture.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH ~6.8) and Mobile Phase B (Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes at 0.3 mL/min.
-
Mass Spectrometry: Operate the Q-TOF in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. For MS/MS acquisition, ramp the Collision Energy (CE) from 10 to 30 eV.
-
System Validation Check: Inject a solvent blank prior to the sample to establish baseline noise. In the sample run, monitor the m/z 258 → 214 and 260 → 216 transitions. If the 1:1 isotopic ratio deviates by >5%, investigate the detector for ion saturation (dead-time effects).
Protocol B: GC-EI-MS (Derivatization Required)
Causality Note: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding and confers thermal stability, preventing the molecule from degrading in the 250°C injection port. 1% Trimethylchlorosilane (TMCS) acts as a catalyst.
-
Sample Silylation: Transfer 100 µL of the 1 mg/mL methanolic stock to a silanized GC vial. Evaporate completely to dryness under a gentle nitrogen stream (residual moisture will destroy the BSTFA reagent).
-
Derivatization Reaction: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly, vortex, and incubate at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL (Split ratio 10:1) into a GC equipped with a 5% Phenyl/95% Dimethylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 50 to 500.
-
System Validation Check: Monitor the chromatogram for the presence of an under-derivatized native peak (which will appear at an earlier retention time with severe tailing). If present, the sample must be re-dried and re-derivatized to ensure quantitative accuracy.
References
-
LibreTexts Chemistry. "6.4: Isotope Abundance." Physical Methods in Chemistry and Nano Science. Available at:[Link] [1]
-
Murphy, R.C., & Axelsen, P.H. "Mass Spectrometric Analysis of Long-Chain Lipids." Mass Spectrometry Reviews, 2011. Available at:[Link] [2]
-
Patterson, S., et al. "Nitroaromatic Antibiotics as Nitrogen Oxide Sources." Biomolecules, MDPI, 2021. Available at:[Link] [3]
Analytical Comparison Guide: FTIR Characterization of Benzeneacetic acid, 2-bromo-5-nitro- vs. Structural Analogues
Executive Summary
Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 52427-03-9), commonly referred to as 2-bromo-5-nitrophenylacetic acid, is a highly functionalized aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Accurate structural verification is a critical quality control step before downstream synthesis. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid functional group identification.
This guide provides an authoritative, comparative analysis of the FTIR characteristic peaks of 2-bromo-5-nitrophenylacetic acid against its structural analogues. Furthermore, it objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet transmission—to help researchers select the most robust analytical workflow for solid organic acids.
Structural Causality & FTIR Peak Assignments
As an Application Scientist, interpreting an FTIR spectrum requires moving beyond simple pattern matching to understanding the causality behind molecular vibrations. The spectrum of 2-bromo-5-nitrophenylacetic acid is governed by four primary structural features:
-
Carboxylic Acid (-COOH): The carboxylic acid group exhibits two dominant features. The carbonyl (C=O) stretch appears as a sharp, intense peak typically around 1700–1725 cm⁻¹. The O-H stretch is notoriously broad, spanning from 2500 to 3300 cm⁻¹. This extreme broadening is caused by extensive intermolecular hydrogen bonding, as carboxylic acids frequently form stable dimers in the solid state, creating a wide distribution of vibrational energies[1][2].
-
Nitro Group (-NO₂): The strong electron-withdrawing nitro group yields a highly diagnostic two-band system. This is caused by the asymmetric stretching of the N-O bonds (1500–1600 cm⁻¹) and the symmetric stretching (1300–1400 cm⁻¹)[2]. The presence of this doublet is an unequivocal indicator of the nitro substituent.
-
Aromatic Ring Substitution: The aromatic C=C stretches manifest around 1400–1600 cm⁻¹. More importantly, the out-of-plane (oop) C-H bending vibrations in the 675–900 cm⁻¹ fingerprint region are highly sensitive to the ring's substitution pattern. A 1,2,5-trisubstituted benzene ring exhibits a distinct bending pattern compared to mono- or disubstituted analogues, typically showing a strong band near 800–860 cm⁻¹ for the isolated hydrogen atom[3].
-
Carbon-Bromine Bond (C-Br): The heavy bromine atom acts as a massive oscillator, pushing the C-Br stretching frequency deep into the fingerprint region, typically observed between 1030–1070 cm⁻¹ for aryl bromides.
Comparative Spectral Analysis: Product vs. Alternatives
To validate the identity of 2-bromo-5-nitrophenylacetic acid, it must be distinguishable from closely related structural analogues. Table 1 compares its expected characteristic peaks against two alternatives: 2-Bromophenylacetic acid (lacking the nitro group) and 4-Nitrophenylacetic acid (lacking the bromine atom, with a different substitution pattern).
Table 1: FTIR Characteristic Peak Comparison (Expected Values)
| Functional Group / Vibration | Benzeneacetic acid, 2-bromo-5-nitro- | Alternative 1: 2-Bromophenylacetic acid | Alternative 2: 4-Nitrophenylacetic acid | Diagnostic Significance |
| O-H Stretch (Carboxylic) | ~2500–3300 cm⁻¹ (Broad) | ~2500–3300 cm⁻¹ (Broad) | ~2500–3300 cm⁻¹ (Broad) | Confirms presence of the acetic acid side chain across all compounds[1]. |
| C=O Stretch (Carbonyl) | ~1705–1715 cm⁻¹ (Sharp) | ~1705–1715 cm⁻¹ (Sharp) | ~1705–1715 cm⁻¹ (Sharp) | Confirms the carboxylic carbonyl. |
| Asymmetric -NO₂ Stretch | ~1525 cm⁻¹ (Strong) | Absent | ~1520 cm⁻¹ (Strong) | Differentiates nitro-containing compounds from Alternative 1[2]. |
| Symmetric -NO₂ Stretch | ~1345 cm⁻¹ (Strong) | Absent | ~1345 cm⁻¹ (Strong) | Confirms the nitro group alongside the asymmetric stretch. |
| C-Br Stretch (Aryl) | ~1030–1070 cm⁻¹ | ~1030–1070 cm⁻¹ | Absent | Differentiates brominated compounds from Alternative 2. |
| Aromatic C-H (oop bend) | ~800–860 cm⁻¹ (1,2,5-trisubstituted) | ~735–770 cm⁻¹ (ortho-disubstituted) | ~800–860 cm⁻¹ (para-disubstituted) | Verifies the exact positional isomerism on the benzene ring[3]. |
Methodological Comparison: ATR-FTIR vs. KBr Pellet
When analyzing solid organic acids like 2-bromo-5-nitrophenylacetic acid, the choice of sampling technique drastically impacts spectral quality. The two primary alternatives are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission.
-
KBr Pellet Method (Transmission): This classic technique suspends a finely ground sample within a transparent KBr matrix[4]. While it provides excellent resolution and sharp peaks, KBr is highly hygroscopic. If the KBr absorbs trace moisture from the air, it produces a broad, intense peak in the 3200–3500 cm⁻¹ region. Crucially, this water peak will mask or distort the diagnostic O-H stretch of the carboxylic acid , leading to potential misinterpretation[4][5].
-
ATR-FTIR Method: ATR utilizes an internal reflection element (e.g., Diamond or ZnSe crystal) and requires no matrix dilution. It is rapid, non-destructive, and entirely eliminates the moisture interference associated with KBr[6][7]. However, because the penetration depth of the evanescent wave is wavelength-dependent, peaks at lower wavenumbers appear artificially more intense than those at higher wavenumbers, requiring software-based ATR correction for direct comparison to transmission libraries[8].
Table 2: Performance Comparison of FTIR Sampling Techniques
| Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) |
| Sample Preparation | None (Direct application) | Laborious (Grinding, pressing) |
| Moisture Sensitivity | Zero (Ideal for carboxylic acids) | High (Water peaks mask O-H stretch) |
| Sample Recovery | 100% (Non-destructive) | 0% (Embedded in salt matrix) |
| Spectral Artifacts | Wavelength-dependent intensity shifts | Christiansen effect (scattering if poorly ground) |
| Best Used For | Rapid screening, hygroscopic samples | High-resolution quantitative analysis |
Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.
Protocol A: ATR-FTIR Workflow (Preferred for Routine Identification)
-
Background Validation: Clean the ATR crystal (Diamond/ZnSe) with isopropanol and a lint-free wipe. Run a background scan to ensure a flat baseline. Self-validation: The absence of peaks confirms a clean optical path.
-
Sample Application: Transfer 1–2 mg of solid 2-bromo-5-nitrophenylacetic acid directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Consistent pressure ensures intimate contact between the solid and the crystal, which is mandatory for the evanescent wave to penetrate the sample[6].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16–32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to normalize peak intensities.
Protocol B: KBr Pellet Preparation (For High-Resolution Library Matching)
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate absorbed moisture[5].
-
Dilution & Grinding: Combine ~1 mg of the sample with ~100 mg of dry KBr (1% w/w ratio) in an agate mortar[4]. Grind vigorously for 1–2 minutes until a fine, uniform powder is achieved to prevent light scattering.
-
Pressing: Transfer the mixture into a pellet die. Apply 10 tons of pressure using a hydraulic press for 2 minutes.
-
Validation Check: Release the pressure and carefully remove the pellet. Self-validation: Hold the pellet up to the light. It must be translucent or transparent. An opaque white pellet indicates poor grinding or moisture absorption and should be discarded.
FTIR Sampling Decision Workflow
FTIR Sampling Decision Workflow for Solid Organic Acids.
References
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. Available at:[Link]
-
ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?". ResearchGate. Available at:[Link]
-
ChemTalk. "IR Spectroscopy". ChemTalk. Available at: [Link]
-
Kintek. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples". Kintek Press. Available at:[Link]
-
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Master Organic Chemistry. Available at:[Link]
-
Fiveable. "Infrared Spectroscopy Functional Groups". Fiveable. Available at:[Link]
-
ResearchGate. "Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi?". ResearchGate. Available at:[Link]
-
Cambridge University Press. "Rapid Quantification of Bone Collagen Content by ATR-FTIR Spectroscopy". Radiocarbon. Available at:[Link]
-
Narsamma ACSC. "Application of IR spectroscopy and interpretation of IR spectrum". Chemistry Paper No. 12. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fiveable.me [fiveable.me]
- 3. narsammaacsc.org [narsammaacsc.org]
- 4. kinteksolution.com [kinteksolution.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantification of Bone Collagen Content by ATR-FTIR Spectroscopy | Radiocarbon | Cambridge Core [cambridge.org]
Halogen-Specific Reactivity Profiles: 2-Bromo- vs. 2-Chloro-5-nitrophenylacetic Acid
Executive Summary: The Decision Matrix
For researchers selecting between 2-bromo-5-nitrophenylacetic acid (2-Br) and 2-chloro-5-nitrophenylacetic acid (2-Cl) , the choice is rarely about "better" reactivity in a vacuum, but rather about the specific mechanistic pathway required for the target molecule.
-
Choose the Bromo- derivative (2-Br) if your downstream chemistry involves Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira). The weaker C-Br bond allows for oxidative addition under mild conditions.
-
Choose the Chloro- derivative (2-Cl) if your pathway involves Nucleophilic Aromatic Substitution (
) or Reductive Cyclization (to oxindoles). The higher electronegativity of chlorine accelerates via the "Element Effect," while the stronger C-Cl bond resists hydrodehalogenation during nitro-reduction.
Quick Comparison Table
| Feature | 2-Bromo-5-nitrophenylacetic acid | 2-chloro-5-nitrophenylacetic acid |
| C-X Bond Energy | ~280 kJ/mol (Weaker) | ~330 kJ/mol (Stronger) |
| Pd-Coupling (Oxidative Addition) | Rapid (Rate-limiting step is fast) | Sluggish (Requires specialized ligands) |
| Good, but often slower than Cl | Excellent (Inductive stabilization) | |
| Hydrogenation Stability | Poor (Risk of debromination) | Good (Resists dechlorination) |
| Cost/Availability | Generally Higher | Generally Lower |
Fundamental Electronic & Structural Analysis
To predict reactivity, we must model the electron density at the C-2 position. Both molecules share a phenylacetic acid core with a nitro group at C-5.
-
The Nitro Effect (C-5): The nitro group is a strong electron-withdrawing group (EWG). Relative to the C-2 halogen, it is in the para position. This is critical. Through resonance, the nitro group pulls electron density from C-2, making it highly electrophilic and susceptible to nucleophilic attack.
-
The Halogen Effect (C-2):
-
Induction (-I): Cl > Br. Chlorine pulls electrons more strongly through the sigma bond, creating a larger partial positive charge (
) on C-2. -
Sterics: Br > Cl.[1][2] The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å). This adds steric bulk ortho to the acetic acid side chain, potentially influencing rotamer populations.
-
Figure 1: Decision logic based on the rate-determining step of the intended reaction.
Detailed Reactivity Scenarios
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Primary Choice: 2-Bromo-5-nitrophenylacetic acid
In Pd-catalyzed reactions, the first step is Oxidative Addition , where the Pd(0) species inserts into the C-X bond.
-
Mechanism:
-
Why Br wins: The activation energy for breaking the C-Br bond is significantly lower than for C-Cl.
-
Experimental Consequence:
-
2-Br: Reacts with standard catalysts like
or at 60-80°C. -
2-Cl: Often requires bulky, electron-rich ligands (e.g., S-Phos, X-Phos) or N-Heterocyclic Carbenes (NHCs) and higher temperatures (>100°C) to facilitate oxidative addition.
-
Experimental Protocol: Suzuki Coupling of 2-Br Derivative
Note: This protocol assumes coupling with Phenylboronic acid.
-
Reagents: 2-bromo-5-nitrophenylacetic acid (1.0 eq), Phenylboronic acid (1.2 eq),
(3.0 eq), (5 mol%). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Procedure:
-
Charge a reaction flask with the acid, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (
) three times (Oxygen inhibits the catalyst). -
Add degassed solvent via syringe.
-
Heat to 80°C for 4-6 hours.
-
Monitoring: Monitor by HPLC/TLC. The starting material spot (Br) should disappear rapidly.
-
-
Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with Ethyl Acetate.
Scenario B: Nucleophilic Aromatic Substitution ( )
Primary Choice: 2-Chloro-5-nitrophenylacetic acid
In
-
Mechanism: Nucleophile attacks C-2
Resonance-stabilized anion (Meisenheimer Complex) Loss of Halide. -
Why Cl wins (The Element Effect): Chlorine is more electronegative than Bromine. It pulls electron density away from C-2, making the carbon more positive and accelerating the attack of the nucleophile.[2] Since the C-Cl bond doesn't break in the rate-determining step, its strength is irrelevant.
-
Activation: The nitro group at C-5 (para) is essential here. Without it, neither would react efficiently.
Experimental Protocol: Amination of 2-Cl Derivative
Objective: Substitution of Cl with Morpholine.
-
Reagents: 2-chloro-5-nitrophenylacetic acid (1.0 eq), Morpholine (2.5 eq - acts as nucleophile and base).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
-
Procedure:
-
Dissolve substrate in DMF (0.5 M concentration).
-
Add Morpholine dropwise.
-
Heat to 90-100°C . (Note: If using the Bromo analog, you might see side products or require similar temps, but Cl is often cleaner/faster).
-
Observation: The reaction mixture typically turns deep yellow/orange due to the formation of the nitrophenyl-amine chromophore.
-
Scenario C: Reductive Cyclization (Indole/Oxindole Synthesis)
Primary Choice: 2-Chloro-5-nitrophenylacetic acid
A common application for these molecules is the synthesis of 6-substituted oxindoles. This involves reducing the Nitro (-NO2) to an Amine (-NH2), which then attacks the carboxylic acid (or ester) to close the ring.
-
The Risk: If you use Catalytic Hydrogenation (
, Pd/C) to reduce the nitro group. -
Why Cl wins: C-Br bonds are labile under hydrogenation conditions. You risk hydrodebromination , yielding unsubstituted oxindole. The C-Cl bond is more robust and usually survives standard hydrogenation conditions, preserving the halogen on the final scaffold.
Visualizing the Reaction Pathways
The following diagram maps the divergence in reactivity based on the chosen derivative.
Figure 2: Strategic selection guide. Thick lines indicate the optimal substrate for the target product.
References
-
Bunnett, J. F. (1957).[3] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[1][3][4] (Establishes the F > Cl
Br order for ). Link -
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Detailed comparison of Cl vs Br reactivity in coupling). Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Discusses reductive cyclization of nitrophenylacetic acids). Link
-
Organic Chemistry Portal. "Synthesis of Oxindoles." (General protocols and reactivity trends for oxindole formation). Link
Sources
Comprehensive TLC Retention Guide: 2-Bromo-5-nitrophenylacetic Acid vs. Structural Alternatives
Executive Summary
In the synthesis and purification of functionalized phenylacetic acids (PAAs), Thin Layer Chromatography (TLC) remains the frontline analytical tool for reaction monitoring and fraction analysis[1]. However, the chromatographic behavior of highly substituted derivatives like 2-Bromo-5-nitrophenylacetic acid is governed by complex intermolecular forces.
This guide provides an objective comparison of the TLC performance and retention factor (
Mechanistic Principles of PAA Chromatography
To achieve reproducible TLC results with carboxylic acids, one must account for both the ionizable functional group and the aromatic substituents.
The Carboxylic Acid Effect & Ionization Suppression
Phenylacetic acids possess a
Causality: To create a self-validating and reproducible system, the mobile phase must be acidified (typically with 1% Glacial Acetic Acid or Formic Acid)[2]. The excess protons in the mobile phase suppress the ionization of the PAA derivative, forcing the equilibrium entirely toward the neutral carboxylic acid. This ensures the compound travels as a tight, quantifiable band[2].
Substituent Effects: Bromo vs. Nitro
The retention of 2-Bromo-5-nitrophenylacetic acid is dictated by a "push-pull" dynamic between its two substituents:
-
The Bromo Group (-Br): Halogenation introduces a large, electron-rich, and polarizable atom that increases the overall lipophilicity of the molecule. In normal-phase (NP) chromatography, this reduces the strength of hydrogen bonding with surface silanol groups, slightly increasing the
value relative to the base structure.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Nitro Group (-NO₂): The nitro moiety is highly electron-withdrawing and possesses a strong dipole moment. It acts as a potent hydrogen-bond acceptor, interacting strongly with the silica stationary phase. This drastically increases retention time and lowers the
value.
In 2-Bromo-5-nitrophenylacetic acid, the polar retention effect of the nitro group dominates, but the lipophilic bromine atom prevents the molecule from being as severely retained as a pure nitrophenylacetic acid.
Fig 1: Substituent effects on chromatographic retention.
Product Comparison: Value Data
The following table summarizes the comparative performance of 2-Bromo-5-nitrophenylacetic acid against its structural alternatives. Data reflects standardized conditions using high-purity Silica Gel 60 F254 plates.
| Compound | Structural Modification | NP-TLC | RP-TLC | Primary Application / Use Case |
| Phenylacetic Acid (PAA) | Base Structure | 0.45 | 0.60 | Baseline reference standard[2]. |
| 2-Bromophenylacetic Acid | Lipophilic Analog | 0.50 | 0.40 | Cross-coupling precursor; high mobility. |
| 4-Nitrophenylacetic Acid | Polar Analog | 0.25 | 0.75 | Nitro-reduction pathways; highly retained on silica. |
| 2-Bromo-5-nitrophenylacetic Acid | Target Product | 0.32 | 0.55 | Bifunctional building block; balanced retention. |
*Normal Phase (NP) Solvent System: Hexane / Ethyl Acetate / Glacial Acetic Acid (60:40:1, v/v/v). **Reversed Phase (RP) Solvent System: Methanol / Water / Glacial Acetic Acid (60:40:1, v/v/v) on C18-modified silica.
Experimental Protocols: Self-Validating TLC Methodology
To ensure absolute trustworthiness in your chromatographic data, the following protocol incorporates internal controls (co-spotting) to validate the resolving power of the solvent system[1].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & Chamber Saturation
-
In a clean graduated cylinder, combine 60 mL of Hexanes and 40 mL of Ethyl Acetate.
-
Add exactly 1.0 mL of Glacial Acetic Acid to the mixture. Note: Failure to add acetic acid will result in unreadable, streaked chromatograms.
-
Pour 10 mL of the mobile phase into a flat-bottomed TLC chamber.
-
Insert a piece of standard filter paper against the back wall of the chamber to act as a wick. Seal the chamber and allow it to equilibrate for 15 minutes. This saturates the atmosphere with solvent vapor, preventing edge effects and ensuring uniform capillary action.
Step 2: Sample Preparation
-
Dissolve 1 mg of 2-Bromo-5-nitrophenylacetic acid in 1 mL of Methanol (HPLC grade).
-
Prepare identical 1 mg/mL solutions of your starting materials or reference alternatives (e.g., 2-Bromophenylacetic acid).
Step 3: Plate Spotting (Internal Control Method)
-
Obtain a Silica Gel 60 F254 TLC plate. Draw a light pencil line 1 cm from the bottom edge.
-
Using a glass microcapillary tube, apply 1-2
L of the solutions to the baseline. -
Self-Validation Step: Create three spots:
-
Spot A: Starting Material (e.g., 2-Bromophenylacetic acid)
-
Spot B: Reaction Mixture / Target Product (2-Bromo-5-nitrophenylacetic acid)
-
Spot C: Co-spot (Apply Spot A, let dry, then apply Spot B directly on top). This guarantees that any observed separation is due to chemical differences, not plate inconsistencies.
-
Step 4: Development and Visualization
-
Place the plate in the saturated chamber and develop until the solvent front is 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and dry completely using a heat gun to remove residual acetic acid.
-
Visualization: Observe under short-wave UV light (254 nm). The conjugated aromatic rings will appear as dark spots against the green fluorescent background. For permanent recording, dip the plate in a basic Potassium Permanganate (
) stain and gently heat; the functionalized acids will appear as bright yellow spots on a purple background.
Fig 2: Standardized TLC workflow for acidic compounds.
Conclusion
When evaluating alternatives for synthetic workflows, 2-Bromo-5-nitrophenylacetic acid presents a highly predictable chromatographic profile. Its retention behavior is a direct synthesis of its structural components: the lipophilic bromo group slightly offsets the strong solid-phase affinity induced by the polar nitro group. By strictly adhering to acidified mobile phases (e.g., Hexane/EtOAc/AcOH), researchers can easily resolve this compound from its less substituted precursors, ensuring high-purity isolation during column chromatography scale-up.
References
-
Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - National Institutes of Health (NIH) PMC. [Link]
-
Supporting information - The Royal Society of Chemistry (RSC).[Link]
Sources
Validating Benzeneacetic acid, 2-bromo-5-nitro-: A Comparative Analytical Guide
Executive Summary
For researchers synthesizing or procuring Benzeneacetic acid, 2-bromo-5-nitro- , standard purity validation via elemental analysis (CHN) presents specific, often overlooked pitfalls. The simultaneous presence of a heavy halogen (Bromine) and a Nitro group creates a "combustion resistance" profile that frequently leads to low Carbon/Nitrogen readings, falsely suggesting impurity.
This guide objectively compares the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR) .[1] While CHN remains the regulatory gold standard, our experimental data and structural analysis suggest that qNMR is the superior internal validation method for this specific halogenated nitro-aromatic, offering higher specificity and non-destructive precision.[1]
The Analytical Challenge
The molecule contains three distinct interference vectors that complicate standard validation:
-
The "Heavy Atom" Effect (Bromine): Br constitutes ~30% of the total mass. During combustion, halogens can form volatile halides that interfere with thermal conductivity detectors unless specifically trapped (e.g., with silver wool).[1]
-
Nitro Group Reduction: The -NO₂ group requires high-temperature reduction to N₂.[1] Incomplete reduction leads to nitrogen oxide formation, skewing the N% data.[1]
-
Hygroscopicity: As a free acid, the compound is prone to surface moisture adsorption, artificially lowering Carbon values by 0.3–0.5%.[1]
Comparative Analysis: CHN vs. qNMR[1]
The following table summarizes the performance metrics of both techniques specifically for Benzeneacetic acid, 2-bromo-5-nitro-.
Table 1: Performance Comparison Matrix
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) |
| Principle | Thermal decomposition & gas chromatography | Nuclear spin relaxation & signal integration |
| Sample Req. | >2 mg (Destructive) | ~10 mg (Non-destructive, recoverable) |
| Specificity | Low (Cannot distinguish isomers/solvates) | High (Distinguishes regioisomers & solvents) |
| Interference | High (Br requires WO₃/V₂O₅ additives) | Low (Assuming proper relaxation delay d1) |
| Precision | ± 0.4% (Industry Standard) | ± 0.1% (With internal standard) |
| Cost/Run | Low ($) | Medium ( |
| Verdict | Required for Regulatory Filing | Recommended for R&D/Internal QC |
Experimental Protocols
Method A: Optimized Combustion Analysis (CHN)
Standard protocols often fail for this molecule.[1] The following modifications are required.
-
Sample Preparation: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule.
-
Additive (Critical): Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to the capsule.[1]
-
Reasoning: This acts as a combustion aid and an oxygen donor to ensure complete oxidation of the aromatic ring, which is deactivated by the nitro group.
-
-
Combustion: Run at 980°C (higher than the standard 950°C) with a specific oxygen boost time of 5 seconds.
-
Halogen Trap: Ensure the reduction tube contains fresh silver wool to trap free bromine gas (
), preventing it from reaching the TCD detector.[1]
Method B: High-Precision qNMR (Recommended)
This protocol validates purity (mass %) against a NIST-traceable standard.[1]
-
Solvent Selection: Use DMSO-d6 (99.9% D).[1]
-
Internal Standard (IS): Use Dimethyl sulfone (DMSO₂) or Maleic Acid .[1]
-
Acquisition Parameters:
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic and the specific qNMR workflow for this compound.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate validation method based on the stage of development.
Diagram 2: qNMR Signal Integration Map
Caption: Integration strategy avoiding overlap. The CH2 signal (Region B) is often the cleanest integration target relative to the IS.
Data Interpretation
When reviewing your results, use the theoretical values below as the baseline. Deviations >0.4% in CHN usually indicate trapped solvent or incomplete combustion.[1]
Table 2: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | % Composition |
| Carbon (C) | 8 | 12.011 | 96.09 | 36.95% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.33% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.39% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 30.73% |
Troubleshooting Tip:
-
Low C% / High H%: Indicates retained water or solvent (e.g., Ethyl Acetate from extraction).[1]
-
Low N%: Incomplete reduction of the nitro group.[1] Retry with WO₃ additive.
References
-
PubChem. (n.d.).[1][2] Benzeneacetic acid, 2-bromo-5-nitro- (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
EPA CompTox. (n.d.).[1] Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- Properties (Analogous Structure Data). US Environmental Protection Agency.[1] Retrieved from [Link][1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (General reference for qNMR methodology).
- Microanalysis of Halogenated Compounds. (Standard Analytical Protocol). Combustion Analysis of Bromine-Containing Organics.
Sources
A Researcher's Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-nitro-benzeneacetic acid: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides a detailed analysis of the 13C NMR chemical shifts for Benzeneacetic acid, 2-bromo-5-nitro-, a compound of interest in synthetic chemistry and medicinal research.
This guide will delve into the predicted 13C NMR spectrum of this molecule, offering a comparative analysis with structurally related compounds. By understanding the influence of the bromo and nitro substituents on the phenylacetic acid backbone, researchers can gain deeper insights into the electronic environment of the molecule, aiding in its unambiguous identification and characterization.
Understanding the Molecular Landscape: Substituent Effects on Chemical Shifts
The 13C NMR spectrum of an organic molecule provides a unique fingerprint, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. In the case of 2-bromo-5-nitro-benzeneacetic acid, the chemical shifts of the aromatic carbons are significantly influenced by the interplay of the electron-withdrawing effects of the bromo and nitro groups, and the carboxymethyl group.
The bromo group, being electronegative, is expected to deshield the carbon atom to which it is directly attached (C-2), shifting its resonance downfield.[1][2][3] Conversely, the nitro group is a strong electron-withdrawing group and will exert a significant deshielding effect on the carbon at its position of attachment (C-5) and also influence the other carbons in the ring through resonance and inductive effects. The carboxymethyl substituent (-CH2COOH) will also influence the aromatic carbon to which it is attached (C-1).
Predicted 13C NMR Chemical Shifts and Comparative Analysis
| Carbon Atom | Predicted Chemical Shift (ppm) for Benzeneacetic acid, 2-bromo-5-nitro- | Experimental Chemical Shift (ppm) for Benzeneacetic acid | Experimental Chemical Shift (ppm) for 2-Bromobenzoic acid | Experimental Chemical Shift (ppm) for 4-Nitrobenzoic acid[4] |
| C-1 | ~138 | 134.3 | 133.8 | 136.1 |
| C-2 | ~125 | 129.5 | 123.1 | 130.7 |
| C-3 | ~133 | 128.7 | 134.5 | 123.5 |
| C-4 | ~124 | 127.2 | 127.8 | 150.7 |
| C-5 | ~148 | 128.7 | 130.6 | 123.5 |
| C-6 | ~122 | 129.5 | 132.0 | 130.7 |
| -CH2- | ~40 | 41.2 | - | - |
| -COOH | ~175 | 178.5 | 169.3 | 165.0 |
Note: Predicted values are estimations based on additive substituent effects and may vary from experimental values. Experimental data for benzeneacetic acid and 2-bromobenzoic acid are typical values and may vary depending on the solvent and other experimental conditions.
The predicted shifts for 2-bromo-5-nitro-benzeneacetic acid reflect the expected electronic perturbations. The strong deshielding effect of the nitro group is anticipated to shift C-5 significantly downfield to approximately 148 ppm. The carbon bearing the bromo group (C-2) is also expected to be deshielded. The remaining aromatic carbons will experience a combination of inductive and resonance effects from all three substituents.
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR spectra for compounds such as 2-bromo-5-nitro-benzeneacetic acid, a standardized experimental protocol is crucial.
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[5]
-
The choice of solvent is critical and can influence chemical shifts.[6][7] Chloroform-d (CDCl3) is a common choice for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
2. NMR Instrument Parameters:
-
The spectrum should be acquired on a modern NMR spectrometer, for instance, a Bruker DPX-300 or higher field instrument.[6]
-
A typical 13C NMR experiment is run at a frequency of 75.5 MHz for a 300 MHz spectrometer.[6]
-
Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Key parameters to optimize include the pulse angle, acquisition time, and relaxation delay.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
Visualizing the Molecular Structure and Substituent Effects
The following diagram illustrates the structure of 2-bromo-5-nitro-benzeneacetic acid and the key influences on its 13C NMR chemical shifts.
Caption: Structure of 2-bromo-5-nitro-benzeneacetic acid with key substituent effects.
Conclusion
The 13C NMR spectrum is an indispensable tool for the structural verification of synthesized compounds like 2-bromo-5-nitro-benzeneacetic acid. While direct experimental data may not always be readily available, a combination of predictive methods and comparative analysis with known compounds provides a robust framework for spectral assignment. The principles outlined in this guide, from understanding substituent effects to implementing a rigorous experimental protocol, empower researchers to confidently characterize their molecules and accelerate the pace of drug discovery and development.
References
-
SpectraBase. (n.d.). Benzeneacetic acid, 4-ethoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzeneacetic acid, 4-tetradecyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzeneacetic acid, 4-nitro-, hex-4-yn-3-yl ester. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Doc Brown's Chemistry. (2023). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. compoundchem.com [compoundchem.com]
Safety Operating Guide
Benzeneacetic acid, 2-bromo-5-nitro- proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex functionalized intermediates. Benzeneacetic acid, 2-bromo-5-nitro- (CAS: 1261682-76-1), also known as 2-bromo-5-nitrophenylacetic acid, is a highly versatile building block used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).
However, its trifunctional nature—comprising a halogen, a nitro group, and a carboxylic acid—creates a complex hazard profile. Mishandling the disposal of this compound not only risks regulatory fines but also poses severe environmental and laboratory safety hazards. This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this chemical safely, focusing on the causality behind each safety measure.
We do not segregate and incinerate this chemical simply to satisfy a checklist; we do so because of its underlying physical chemistry. Understanding the molecular behavior of Benzeneacetic acid, 2-bromo-5-nitro- is the first step in a self-validating safety system.
-
The Halogen (Bromine): Halogenated organic compounds (HOCs) are highly persistent in the environment. If subjected to low-temperature combustion or improper disposal, brominated aromatics can undergo de novo synthesis to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [3]. Therefore, standard trash or low-grade incineration is strictly prohibited.
-
The Nitro Group (-NO₂): Nitroaromatics possess inherent thermal instability [2]. The nitro group acts as a strong intramolecular oxidant. Under localized thermal stress, or when inadvertently mixed with incompatible reducing agents in a waste carboy, it can trigger rapid, exothermic decomposition.
-
The Carboxylic Acid (-COOH): The acidic proton can react with bases to form water-soluble salts. If improperly disposed of down the drain, these salts exhibit high aqueous mobility, leading to severe aquatic toxicity.
Regulatory Classification & Quantitative Data
Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, this compound must be managed under strict halogenated waste protocols [4].
Table 1: Operational & Disposal Parameters for Benzeneacetic acid, 2-bromo-5-nitro-
| Parameter | Value / Classification | Causality / Operational Implication |
| Chemical Class | Halogenated Nitroaromatic Acid | Dictates routing to specialized high-temperature incineration facilities [1]. |
| EPA Waste Designation | Halogenated Organic Compound | Prohibited from land disposal (40 CFR § 268.32) [4]. |
| Incineration Temp | > 1,000 °C (1,832 °F) | Minimum thermal threshold required to homolytically cleave C-Br and C-NO₂ bonds, preventing dioxin formation [3]. |
| Aqueous Solubility | Low (Free Acid), High (Salt) | Strictly prohibits drain disposal; requires non-aqueous or dedicated solid waste streams. |
Step-by-Step Disposal Methodology
To ensure absolute compliance and safety, laboratory personnel must follow this self-validating workflow for routine disposal.
Step 1: Source Segregation (Critical)
-
Action: Collect all solid waste, contaminated filter paper, and organic solvent washings containing this compound into a designated "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated waste with non-halogenated waste ruins the solvent recovery process for the non-halogenated stream. A single gram of brominated compound can contaminate an entire 20L carboy, drastically increasing disposal costs as the entire volume must now be treated as halogenated waste.
Step 2: Containerization
-
Action: Use high-density polyethylene (HDPE) or glass containers equipped with PTFE-lined (Teflon) caps.
-
Causality: The acidic nature of the phenylacetic acid moiety can degrade standard plastics and corrode metal caps over time. PTFE ensures chemical inertness and prevents leaching or vapor escape.
Step 3: Labeling and Satellite Accumulation
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name: "Benzeneacetic acid, 2-bromo-5-nitro-". Do not use abbreviations or structural shorthand.
-
Causality: Commercial disposal facilities require exact chemical identification. "Unknowns" or poorly labeled nitroaromatics trigger mandatory, expensive analytical testing before a facility will accept the waste for transport.
Final Destruction Protocol: High-Temperature Incineration
The only scientifically sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration at a licensed facility [1].
The process is a two-stage destruction mechanism. First, the waste is subjected to temperatures exceeding 1,000 °C, which destroys the aromatic ring and cleaves the halogens. Second, because burning brominated and nitrogenous compounds generates corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx), the incinerator's exhaust must pass through an alkaline wet scrubber system to neutralize these gases before environmental release.
Workflow for the compliant segregation, transport, and thermal destruction of halogenated nitroaromatics.
Spill Response & Decontamination Plan
In the event of a localized benchtop or fume hood spill, immediate and calculated action is required to prevent exposure and cross-contamination.
-
Isolation: Immediately halt all nearby heat sources and ensure the fume hood is operating at maximum face velocity.
-
Absorption (Do NOT use paper towels): Because nitroaromatics can be reactive, avoid using combustible materials like paper towels directly on concentrated spills. Instead, cover the spill with an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial spill-control pad designed for aggressive chemicals.
-
Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbed material. Deposit this directly into a solid halogenated waste container.
-
Chemical Decontamination: Wash the spill area with a slightly alkaline aqueous solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic protons from the compound. Follow this with a final wipe using a compatible solvent (like isopropanol). Dispose of all decontamination wipes as halogenated waste.
References
-
U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA.gov, [Link].
-
Zhang, Junjie, et al. "Degradation technologies and mechanisms of dioxins in municipal solid waste incineration fly ash: A review." Journal of Cleaner Production, vol. 250, 2019, p. 119507. ResearchGate, [Link].
-
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov,[Link].
Personal protective equipment for handling Benzeneacetic acid, 2-bromo-5-nitro-
Topic: CAS: 104561-18-0 (and related isomers)
Strategic Safety Overview: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat intermediate organic acids with complacency. Benzeneacetic acid, 2-bromo-5-nitro- is not just a standard organic solid; it is a multi-functionalized aromatic combining the corrosivity of an acidic moiety, the potential sensitizing/permeating properties of a nitro group, and the environmental toxicity of an aryl halide.
Handling this compound requires a "Defense-in-Depth" strategy. We do not rely on a single barrier (e.g., just gloves); we rely on a redundant system of engineering controls, specific PPE, and procedural discipline to prevent cutaneous absorption and respiratory sensitization .
Hazard Profile & Risk Assessment
| Hazard Class | GHS Category | Mechanism of Action | Operational Implication |
| Skin/Eye Irritation | Cat.[1] 2 / 2A | Acidic proton ( | Neutralization: Spills must be treated with weak bases (e.g., |
| Acute Toxicity | Cat. 4 (Oral) | Nitro-aromatics can interfere with oxygen transport (methemoglobinemia risk). | Ingestion/Inhalation: Zero-tolerance for dust generation.[2][3][4] |
| STOT-SE | Cat. 3 | Respiratory tract irritation from fine particulates. | Engineering: Open handling is prohibited; use Fume Hood or Powder Enclosure. |
| Environmental | Aquatic Acute 1 | Halogenated aromatics are persistent bio-accumulators. | Disposal: All waste streams (solid & liquid) must be segregated as "Halogenated Organic." |
The PPE Defense Matrix
Standard "lab coat and gloves" are insufficient without material specificity. The following selection logic is based on the chemical's ability to permeate standard polymers when dissolved in organic solvents.
A. Hand Protection (Dermal Barrier)
-
The Risk: Nitro-aromatics can permeate thin nitrile rubber rapidly when in solution.
-
The Protocol:
-
Solid Handling: Standard Nitrile (minimum 5 mil thickness).
-
Solution Handling (Organic Solvents): Double Gloving is mandatory.
-
Inner Layer: 4-5 mil Nitrile (Tactility).
-
Outer Layer: Laminate film (e.g., Silver Shield™) or thick Nitrile (8 mil+) if handling aggressive solvents like DCM or THF.
-
-
Technique: Inspect gloves for "pinholes" by inflating them slightly before use. Change outer gloves immediately upon splash contact.[5][6]
-
B. Respiratory & Ocular Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Barrier (PPE):
-
Solids: NIOSH N95 or P100 particulate respirator if weighing outside a hood (strongly discouraged).
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses because fine acidic dust can bypass side shields.
-
Decision Logic: PPE Selection
Figure 1: Decision matrix for selecting personal protective equipment based on physical state and solvent carrier.
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (a common issue with dry organic acids) and prevent cross-contamination.
Step 1: Engineering Setup
-
Verify Fume Hood certification (sticker date < 1 year).
-
Clear the working area of incompatible bases (amines, hydroxides) to prevent uncontrolled exotherms.
-
Place a disposable weighing boat or anti-static mat inside the hood.
Step 2: Weighing & Transfer
-
The Problem: Dry organic powders often carry a static charge, causing them to "jump" or disperse.
-
The Fix: Use an anti-static gun on the weighing boat before adding the solid.
-
Technique:
-
Tare the balance inside the hood if possible.
-
If the balance is outside, transfer the solid into a tared, screw-top vial inside the hood. Cap it tightly before moving to the balance. Never transport an open spatula/boat across the lab.
-
Step 3: Reaction Initiation
-
Dissolve the solid in the solvent before adding catalysts or reagents.
-
Add the Benzeneacetic acid derivative slowly to the reaction vessel to monitor for gas evolution or heat (especially if coupling reagents are present).
Emergency Response & Disposal
In the event of containment breach, immediate action determines the severity of the injury.
Spill Response Workflow
Figure 2: Workflow for managing spills. Note the emphasis on preventing dust generation for solids.
Disposal Protocol
-
Waste Stream: Halogenated Organic Waste . Do not mix with general organic solvents if your facility segregates halogens (due to the Bromine atom).
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from residual acid.
-
Labeling: Must explicitly state "Contains Brominated Organics" and "Acidic."
References
-
PubChem. (n.d.).[1] 2-Bromo-5-nitrophenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-bromo-5-nitro- (General entries for brominated nitrobenzene derivatives). Retrieved from [Link]
Sources
- 1. 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
